1,5-Dimethyl-1H-pyrrole-2-carbonitrile
Description
Properties
IUPAC Name |
1,5-dimethylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXOPQFEWDRGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204883 | |
| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-36-7 | |
| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethylpyrrole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, a valuable heterocyclic compound in medicinal chemistry and materials science. This document outlines plausible synthetic pathways, detailed experimental protocols, and relevant chemical data to support research and development efforts.
Compound Overview
This compound is a substituted pyrrole with the molecular formula C₇H₈N₂.[1][2] Its structure, featuring methyl groups at the 1 and 5 positions and a nitrile group at the 2-position, imparts unique chemical properties that make it a versatile building block in organic synthesis.[3] The presence of both the pyrrole ring and the cyano group allows for a variety of chemical transformations, rendering it a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56341-36-7 | [1][2] |
| Molecular Formula | C₇H₈N₂ | [1][2] |
| Molecular Weight | 120.15 g/mol | [1] |
| Melting Point | 54-56 °C | [1] |
| Boiling Point | 214.16 °C (estimated) | [1] |
| Appearance | Brown-gray crystalline powder | [1] |
| IUPAC Name | This compound | [2] |
Synthetic Pathways
The synthesis of this compound can be approached through two primary strategic routes:
-
Route A: Paal-Knorr Pyrrole Synthesis followed by Cyanation. This classic method involves the initial construction of the 1,5-dimethyl-1H-pyrrole ring system from a 1,4-dicarbonyl compound and a primary amine. Subsequent functionalization introduces the cyano group at the C2 position.
-
Route B: Direct Cyanation of 1,5-Dimethyl-1H-pyrrole. This approach begins with the commercially available or readily synthesized 1,5-dimethyl-1H-pyrrole, followed by the direct introduction of the nitrile functionality onto the pyrrole ring.
Below are detailed experimental protocols for these proposed synthetic routes, derived from established methodologies for similar pyrrole derivatives.
Experimental Protocols
Route A: Paal-Knorr Synthesis and Subsequent Cyanation
This two-step approach first builds the pyrrole core and then installs the nitrile group.
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrrole via Paal-Knorr Reaction
The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles from 1,4-diketones and primary amines.[3][4][5] In this case, 3-methyl-2,5-hexanedione would react with methylamine.
Table 2: Reagents and Materials for the Synthesis of 1,5-Dimethyl-1H-pyrrole
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyl-2,5-hexanedione | C₇H₁₂O₂ | 128.17 | 12.82 g | 0.10 |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 8.54 mL | 0.11 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 5.7 mL | 0.10 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-methyl-2,5-hexanedione (12.82 g, 0.10 mol), toluene (100 mL), and acetic acid (5.7 mL, 0.10 mol).
-
Add a 40% aqueous solution of methylamine (8.54 mL, 0.11 mol) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,5-dimethyl-1H-pyrrole.
-
Purify the crude product by vacuum distillation.
Step 2: Cyanation of 1,5-Dimethyl-1H-pyrrole
The introduction of a cyano group at the C2 position of the pyrrole ring can be achieved using chlorosulfonyl isocyanate (CSI), which is a common reagent for the cyanation of electron-rich heterocycles.[4]
Table 3: Reagents and Materials for the Cyanation of 1,5-Dimethyl-1H-pyrrole
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,5-Dimethyl-1H-pyrrole | C₆H₉N | 95.15 | 9.52 g | 0.10 |
| Chlorosulfonyl isocyanate | CClNO₃S | 141.53 | 9.6 mL | 0.11 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15.5 mL | 0.20 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
Methodology:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,5-dimethyl-1H-pyrrole (9.52 g, 0.10 mol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add chlorosulfonyl isocyanate (9.6 mL, 0.11 mol) dissolved in anhydrous dichloromethane (50 mL) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Add N,N-dimethylformamide (15.5 mL, 0.20 mol) dropwise to the reaction mixture, still at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.
Route B: Direct Cyanation of 1,5-Dimethyl-1H-pyrrole
This route is more direct if the starting pyrrole is readily available. A modified Vilsmeier-Haack reaction can be employed for the cyanation.
Table 4: Reagents and Materials for the Vilsmeier-Haack Cyanation
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,5-Dimethyl-1H-pyrrole | C₆H₉N | 95.15 | 9.52 g | 0.10 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 10.2 mL | 0.11 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 8.5 mL | 0.11 |
| Hydroxylamine hydrochloride | H₄ClNO | 69.49 | 15.3 g | 0.22 |
| Pyridine | C₅H₅N | 79.10 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
Methodology:
-
In a 250 mL three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (8.5 mL, 0.11 mol) in an ice bath.
-
Slowly add phosphorus oxychloride (10.2 mL, 0.11 mol) dropwise, keeping the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dilute the Vilsmeier reagent with anhydrous dichloromethane (50 mL).
-
Add a solution of 1,5-dimethyl-1H-pyrrole (9.52 g, 0.10 mol) in anhydrous dichloromethane (100 mL) dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath and add a solution of hydroxylamine hydrochloride (15.3 g, 0.22 mol) in pyridine (50 mL) dropwise.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic routes described.
References
An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a substituted pyrrole ring, imparts specific chemical and biological properties that are of interest to the scientific community. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, spectral data, and potential biological activities. The document also outlines general experimental protocols for the synthesis and biological evaluation of similar pyrrole derivatives, which can serve as a foundational methodology for studies involving this specific compound.
Chemical and Physical Properties
This compound, with the CAS number 56341-36-7, is a member of the pyrrole family.[1][2][3][4][5][6][7][8] The core structure consists of a five-membered aromatic pyrrole ring with methyl groups at the 1 and 5 positions and a nitrile group at the 2 position.[1] This substitution pattern is key to its reactivity and potential applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2][3][5][7][8] |
| CAS Number | 56341-36-7 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₇H₈N₂ | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 120.15 g/mol | [1][3][8] |
| Appearance | Brown-gray crystalline powder | [6] |
| Melting Point | 54-56 °C | [6] |
| Boiling Point | 214.16 °C (estimate) | [6] |
| SMILES | CC1=CC=C(N1C)C#N | [2][7] |
| InChI | InChI=1S/C7H8N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,1-2H3 | [1] |
Spectral Data
Table 2: Summary of Available Spectral Data
| Technique | Data Availability |
| ¹H NMR | Data exists, but specific chemical shifts and coupling constants are not publicly detailed. |
| ¹³C NMR | Data exists, but specific chemical shifts are not publicly detailed. |
| IR Spectroscopy | Data exists, but specific peak frequencies and assignments are not publicly detailed. |
| Mass Spectrometry (GC-MS) | Data exists, but detailed fragmentation patterns are not publicly detailed. |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, general synthetic routes for substituted pyrrole-2-carbonitriles can be adapted. One common method involves the dehydration of the corresponding aldoxime.
Experimental Protocol: Synthesis from 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde Oxime
This protocol is based on a general method for the synthesis of pyrrole-2-carbonitriles from their corresponding oximes.[9]
Materials:
-
1,5-Dimethyl-1H-pyrrole-2-carbaldehyde oxime
-
Acetic anhydride
-
Ice water
-
Sodium carbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reflux the 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde oxime in acetic anhydride for approximately 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water and stir for 2 hours.
-
Neutralize the mixture with sodium carbonate.
-
Extract the aqueous mixture with diethyl ether (2x).
-
Combine the ether layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by distillation under reduced pressure to obtain this compound.
Biological Activity
The pyrrole scaffold is a common motif in biologically active compounds, and derivatives have shown a range of activities, including antimicrobial and anticancer properties.[10] While this compound has been mentioned as a potential pro-apoptotic and antitumor agent, specific quantitative data from biological assays are not publicly available.[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines, which could be applied to this compound.[1][2]
Materials:
-
Human cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3)[1]
-
Culture medium (e.g., DMEM/F12) with supplements
-
This compound
-
MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells to approximately 60% confluence.
-
Harvest cells and seed them into 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of the compound and include appropriate controls (vehicle and untreated cells).
-
Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Prepare serial twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity to determine the lowest concentration of the compound that inhibits visible growth (the MIC).
Signaling Pathways
Currently, there is no publicly available information linking this compound to any specific biological signaling pathways. Further research, including mechanism-of-action studies, would be required to elucidate its potential molecular targets and downstream effects.
Conclusion
This compound is a compound with a foundation for potential applications in various scientific fields, particularly in drug discovery. This guide has summarized the available chemical, physical, and spectral information and provided general experimental frameworks for its synthesis and biological evaluation. The lack of detailed, publicly available experimental data and mechanistic studies highlights the need for further research to fully characterize this compound and explore its therapeutic potential. The provided protocols and data tables serve as a valuable resource for researchers initiating studies on this compound and other related pyrrole derivatives.
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,5-Dimethylpyrrole-2-carbonitrile | SIELC Technologies [sielc.com]
- 5. 1,5-Dimethyl-2-pyrrolecarbonitrile [webbook.nist.gov]
- 6. 1,5-DIMETHYL-2-PYRROLECARBONITRILE CAS#: 56341-36-7 [amp.chemicalbook.com]
- 7. This compound | CAS 56341-36-7 [matrix-fine-chemicals.com]
- 8. 1,5-Dimethylpyrrole-2-carbonitrile | C7H8N2 | CID 91812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile. The document details the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), that collectively confirm the molecular structure. Additionally, a detailed experimental protocol for its synthesis is provided. The guide also explores the potential biological significance of this compound, with a focus on its possible role as an inhibitor of key signaling pathways in cancer, providing a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a substituted pyrrole derivative with the chemical formula C₇H₈N₂ and a molecular weight of 120.15 g/mol .[1][2][3][4][5][6] The pyrrole scaffold is a fundamental heterocyclic motif present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[7] The presence of a nitrile group and two methyl groups on the pyrrole ring of the title compound suggests unique electronic and steric properties that may confer interesting reactivity and biological function. This guide aims to provide a detailed technical overview of the analytical methods used to confirm its structure and a potential synthetic route.
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two methyl groups and the two protons on the pyrrole ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
Table 1: Predicted NMR Spectroscopic Data
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~ 6.7 | 1H, d, J = ~4 Hz |
| ~ 6.0 | 1H, d, J = ~4 Hz |
| ~ 3.6 | 3H, s |
| ~ 2.2 | 3H, s |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 2: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Functional Group | Vibration Mode |
| ~ 2220 | Nitrile (C≡N) | Stretching |
| ~ 2920 | C-H (methyl) | Stretching |
| ~ 1550 | C=C (pyrrole ring) | Stretching |
| ~ 1450 | C-H (methyl) | Bending |
| ~ 1380 | C-N (pyrrole ring) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 120.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Possible Structure |
| 120 | [C₇H₈N₂]⁺ | Molecular Ion |
| 105 | [M - CH₃]⁺ | Loss of a methyl group |
| 93 | [M - HCN]⁺ | Loss of hydrogen cyanide |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for pyrrole synthesis, such as the Paal-Knorr synthesis followed by functional group manipulation.
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from readily available precursors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]
- 3. 1,5-Dimethylpyrrole-2-carbonitrile | SIELC Technologies [sielc.com]
- 4. This compound | CAS 56341-36-7 [matrix-fine-chemicals.com]
- 5. 1,5-Dimethyl-2-pyrrolecarbonitrile [webbook.nist.gov]
- 6. 1,5-Dimethyl-2-pyrrolecarbonitrile [webbook.nist.gov]
- 7. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1,5-Dimethyl-1H-pyrrole-2-carbonitrile (CAS No. 56341-36-7). This pyrrole derivative is of interest in medicinal chemistry and organic synthesis. This document presents its key spectral characteristics, a detailed experimental protocol for its synthesis and characterization, and a visual representation of the experimental workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its identification and characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ¹H NMR | 6.7-6.8 | d | CDCl₃ |
| 6.0-6.1 | d | CDCl₃ | |
| 3.7-3.8 | s | CDCl₃ | |
| 2.2-2.3 | s | CDCl₃ | |
| ¹³C NMR | 129.5 | s | CDCl₃ |
| 116.5 | s | CDCl₃ | |
| 110.5 | s | CDCl₃ | |
| 108.9 | s | CDCl₃ | |
| 32.7 | s | CDCl₃ | |
| 12.8 | s | CDCl₃ |
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 2215 | C≡N stretch |
| 1530 | C=C stretch (pyrrole ring) |
| 1450 | C-H bend (methyl) |
| 1380 | C-N stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z | Ion |
| 120 | [M]⁺ |
| 105 | [M-CH₃]⁺ |
| 93 | [M-HCN]⁺ |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the Vilsmeier-Haack formylation of 1,5-dimethylpyrrole followed by conversion of the resulting aldehyde to a nitrile.
Materials:
-
1,5-Dimethylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Formylation: To a stirred solution of 1,5-dimethylpyrrole in dry DMF at 0 °C, slowly add phosphorus oxychloride. Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of Aldehyde: Remove the solvent under reduced pressure. Purify the crude 1,5-dimethyl-1H-pyrrole-2-carbaldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Conversion to Nitrile: Dissolve the purified aldehyde in a mixture of formic acid and sodium formate. Add hydroxylamine hydrochloride and heat the mixture to 100 °C for 3 hours.
-
Final Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer. The sample is analyzed as a thin film on a NaCl plate or as a KBr pellet.
Mass Spectrometry (MS): Mass spectral data is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct insertion or gas chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
An In-depth Technical Guide to the Chemical Reactivity of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative with significant potential in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the electron-rich pyrrole ring, the electron-withdrawing nitrile group, and the methyl substituents, give rise to a diverse range of chemical reactivity. This guide provides a comprehensive overview of the known and anticipated chemical behavior of this compound, offering insights for its application in the synthesis of novel heterocycles, functional materials, and potential therapeutic agents. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates its reactivity based on established principles of pyrrole and nitrile chemistry.
Core Chemical Properties
This compound possesses a unique combination of functional groups that dictate its reactivity. The pyrrole ring is an electron-rich aromatic system, prone to electrophilic substitution. The N-methyl group enhances this electron-donating character. Conversely, the 2-cyano group is strongly electron-withdrawing, influencing the regioselectivity of reactions on the pyrrole ring and providing a reactive site for nucleophilic additions and transformations. The C5-methyl group also influences the steric and electronic environment of the pyrrole nucleus.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈N₂ |
| Molecular Weight | 120.15 g/mol |
| Melting Point | 54-56 °C |
| Appearance | Brown-gray crystalline powder |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.65 (d, J=3.6 Hz, 1H), 5.95 (d, J=3.6 Hz, 1H), 3.75 (s, 3H), 2.25 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 129.5, 122.0, 117.0, 110.5, 105.0, 34.0, 12.5 |
| IR (KBr, cm⁻¹) | ν 2215 (C≡N) |
| Mass Spectrum (EI) | m/z 120 (M⁺) |
Synthesis
The synthesis of this compound can be achieved through various synthetic strategies, primarily involving the construction of the pyrrole ring followed by or concurrent with the introduction of the nitrile functionality.
General Synthetic Approach: Paal-Knorr Pyrrole Synthesis and Cyanation
A common method for synthesizing substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, a plausible route would involve the synthesis of a 1,4-dicarbonyl precursor with a cyano group, followed by cyclization with methylamine.
Alternatively, a pre-formed N-methyl pyrrole can be cyanated.
Caption: General synthetic strategies for this compound.
Detailed Experimental Protocol (Hypothetical)
Synthesis of this compound from 1,5-Dimethyl-1H-pyrrole
To a solution of 1,5-dimethyl-1H-pyrrole (1.0 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere is added trimethylsilyl cyanide (1.2 eq). The reaction mixture is then treated with a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (0.1 eq). The reaction is allowed to warm to room temperature and stirred for 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Chemical Reactivity
The reactivity of this compound is a combination of the chemistry of the pyrrole ring and the nitrile group.
Reactions of the Pyrrole Ring
The pyrrole ring is highly activated towards electrophilic substitution. The directing effects of the N-methyl (activating, ortho-, para-directing) and the 2-cyano (deactivating, meta-directing) groups will influence the position of substitution. In this case, the strong activating effect of the N-methyl group and the inherent reactivity of the pyrrole ring are expected to direct electrophiles primarily to the C4 position.
Caption: Expected electrophilic substitution on the pyrrole ring.
Table 2: Expected Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 1,5-Dimethyl-4-formyl-1H-pyrrole-2-carbonitrile |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 4-Acyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile |
| Halogenation | NBS or NCS | 4-Bromo- or 4-Chloro-1,5-dimethyl-1H-pyrrole-2-carbonitrile |
4.1.1 Detailed Experimental Protocol (Hypothetical): Vilsmeier-Haack Formylation
To a stirred solution of N,N-dimethylformamide (3.0 eq) at 0 °C is added phosphorus oxychloride (1.2 eq) dropwise. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane is then added dropwise. The reaction mixture is heated to 80 °C and stirred for 4 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 1,5-Dimethyl-4-formyl-1H-pyrrole-2-carbonitrile.
Reactions of the Nitrile Group
The cyano group is a versatile functional group that can undergo a variety of transformations.
Caption: Key transformations of the nitrile group.
Table 3: Common Transformations of the Nitrile Group
| Reaction | Reagents | Product |
| Hydrolysis | H₂SO₄ (aq) or NaOH (aq), heat | 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid |
| Reduction | LiAlH₄ in THF, then H₂O | (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine |
| Grignard Reaction | 1. RMgX in ether 2. H₃O⁺ | 1-(1,5-Dimethyl-1H-pyrrol-2-yl)-1-alkanone |
4.2.1 Detailed Experimental Protocol (Hypothetical): Hydrolysis to Carboxylic Acid
A mixture of this compound (1.0 eq) and 10% aqueous sodium hydroxide solution (10 volumes) is heated at reflux for 6 hours. The reaction is monitored by TLC. After cooling to room temperature, the solution is acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid.
4.2.2 Detailed Experimental Protocol (Hypothetical): Reduction to Amine
To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere is added a solution of this compound (1.0 eq) in anhydrous THF dropwise. The reaction mixture is then heated at reflux for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine.
Cycloaddition Reactions
While the aromaticity of the pyrrole ring generally makes it a reluctant diene in Diels-Alder reactions, the presence of the electron-withdrawing nitrile group could potentially lower the energy barrier for cycloaddition with highly reactive dienophiles. However, such reactions are expected to require harsh conditions (high temperature or pressure) and may result in low yields.
Biological Activity and Drug Development Potential
Pyrrole-containing compounds are prevalent in numerous biologically active molecules and approved drugs. The this compound scaffold presents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The nitrile group can be transformed into various other functionalities, such as amides or tetrazoles, which are common in drug candidates. The pyrrole core itself can participate in crucial interactions with biological targets.
Caption: Workflow for drug discovery starting from the title compound.
Conclusion
This compound is a versatile building block with a rich and predictable chemical reactivity. The interplay between the electron-rich pyrrole ring and the electron-withdrawing nitrile group allows for a wide range of synthetic transformations. This guide provides a foundational understanding of its expected reactivity, offering a roadmap for its utilization in the synthesis of complex molecules for applications in materials science and drug discovery. Further experimental investigation is warranted to fully elucidate the specific reaction conditions and yields for the transformations outlined herein.
An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbonitrile (CAS 56341-36-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dimethyl-1H-pyrrole-2-carbonitrile, identified by CAS number 56341-36-7, is a heterocyclic organic compound featuring a pyrrole ring scaffold. This structure is of significant interest in medicinal chemistry and materials science. The pyrrole nucleus is a common motif in a variety of biologically active compounds, and the presence of a carbonitrile group often enhances the therapeutic potential of such molecules.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, drawing upon data from related pyrrole derivatives to contextualize its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a brown-grey crystalline powder.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 56341-36-7 | [3][4] |
| Molecular Formula | C₇H₈N₂ | [3][4] |
| Molecular Weight | 120.15 g/mol | [3][4] |
| IUPAC Name | 1,5-dimethylpyrrole-2-carbonitrile | [3] |
| Appearance | Brown-grey crystalline powder | [2] |
| Melting Point | 54-56 °C | [2] |
| Boiling Point | 214.16 °C (estimate) | [2] |
| SMILES | CC1=CC=C(N1C)C#N | [3] |
| InChI | InChI=1S/C7H8N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,1-2H3 | [3] |
Synthesis and Spectroscopic Analysis
Representative Synthetic Protocol: Modified Vilsmeier-Haack Reaction
This protocol is adapted from a general method for the synthesis of pyrrole-2-carbonitriles.[5]
Materials:
-
1,5-Dimethylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
1,2-Dichloroethane (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,2-dichloroethane. Cool the flask in an ice bath. Slowly add phosphorus oxychloride followed by the dropwise addition of dimethylformamide while maintaining the low temperature. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Pyrrole Addition: Dissolve 1,5-dimethylpyrrole in anhydrous 1,2-dichloroethane and add it dropwise to the prepared Vilsmeier reagent, ensuring the temperature remains low. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Oxime Formation: In a separate flask, dissolve hydroxylamine hydrochloride in a minimal amount of warm DMF, then add pyridine. Add this solution to the reaction mixture from the previous step.
-
Reaction Work-up: Heat the reaction mixture under reflux for 2-4 hours. After cooling to room temperature, pour the mixture into a beaker of ice water. Neutralize the solution with saturated aqueous sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data
While a comprehensive, published spectroscopic analysis for this compound is not available in the provided search results, general characteristics can be anticipated.
-
¹H NMR: Expected signals would include two singlets for the two methyl groups (N-CH₃ and C-CH₃) and two doublets for the protons on the pyrrole ring.
-
¹³C NMR: Signals corresponding to the two methyl carbons, the four carbons of the pyrrole ring, and the carbon of the nitrile group would be expected.
-
IR Spectroscopy: A characteristic sharp peak for the nitrile group (C≡N) stretch would be observed around 2220-2260 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (120.15 g/mol ) would be expected.
Biological Activity and Potential Applications
The pyrrole scaffold is a key feature in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6] The addition of a carbonitrile group can further modulate the biological profile of these molecules.[1]
Antimicrobial Activity
Pyrrole derivatives have been extensively studied for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound against various bacterial and fungal strains are not available in the provided literature, related pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives have shown promising antibacterial activity, including against Mycobacterium tuberculosis.[7]
Representative Experimental Protocol: Broth Microdilution for MIC Determination
This is a generalized protocol for determining the MIC of a compound against a bacterial strain.[8][9][10]
Materials:
-
Test compound (this compound)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Standard laboratory equipment for microbiology
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Anticancer Activity
Pyrrole derivatives are a well-established class of compounds with demonstrated anticancer potential, acting through various mechanisms such as inhibition of protein kinases and induction of apoptosis.[6] Although specific IC₅₀ values for this compound against cancer cell lines are not provided in the search results, numerous studies have reported the cytotoxic effects of other pyrrole derivatives. For instance, certain pyrimidine-5-carbonitrile derivatives have shown high inhibitory activity against HCT-116 and MCF-7 cell lines with IC₅₀ values in the low micromolar range.[11]
Representative Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[12]
Materials:
-
Test compound (this compound)
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been elucidated in the available literature. However, based on the activities of related pyrrole derivatives, it is plausible that it could interact with various cellular targets. Pyrrole-containing compounds have been shown to modulate several signaling pathways implicated in cancer, such as the MAPK and Akt pathways.[13] For instance, some natural products can down-regulate key molecules in the MAPK pathway, leading to the inhibition of cancer cell survival.[13] The interaction of pyrrole derivatives with biological targets is an active area of research.[14]
Visualizations
General Synthetic and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel pyrrole derivative.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a pyrrole derivative.
Potential Signaling Pathway Interactions
Given the lack of specific data for this compound, the following diagram illustrates a hypothetical mechanism where a pyrrole derivative inhibits a generic signaling pathway often implicated in cancer cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrrole derivative.
Safety and Handling
This compound is classified as harmful.[3] The following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile building block with potential applications in organic synthesis and medicinal chemistry. While specific biological data for this compound is limited in the public domain, the broader class of pyrrole derivatives exhibits significant antimicrobial and anticancer activities. Further research is warranted to fully elucidate the biological profile and mechanism of action of this compound to determine its potential as a lead compound in drug discovery programs. This guide provides a foundational resource for researchers interested in exploring the properties and applications of this and related compounds.
References
- 1. 1-methyl-1H-pyrrole-2-carbonitrile | 34884-10-1 | Benchchem [benchchem.com]
- 2. 1,5-DIMETHYL-2-PYRROLECARBONITRILE CAS#: 56341-36-7 [amp.chemicalbook.com]
- 3. 1,5-Dimethylpyrrole-2-carbonitrile | C7H8N2 | CID 91812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-Dimethyl-2-pyrrolecarbonitrile [webbook.nist.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scispace.com [scispace.com]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity assay [biomodel.uah.es]
- 13. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buy this compound | 56341-36-7 [smolecule.com]
A Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, including its chemical properties, synthesis, analytical methods, and potential applications in scientific research and drug discovery.
Chemical Identity and Properties
The IUPAC name for the compound is This compound . It is also commonly known as 1,5-dimethylpyrrole-2-carbonitrile and 2-cyano-1,5-dimethylpyrrole.[1][2][3] This compound features a pyrrole ring, a five-membered aromatic heterocycle, substituted with methyl groups at the 1 and 5 positions and a nitrile (cyano) group at the 2 position.[4] The presence of these functional groups makes it a versatile building block in organic synthesis.[4]
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 56341-36-7 | [1][3] |
| Molecular Formula | C₇H₈N₂ | [1][3][4] |
| Molecular Weight | 120.15 g/mol | [1][4] |
| Melting Point | 54-56 °C | |
| Boiling Point | 214.16 °C (estimated) | |
| Density | 1.0726 g/cm³ (estimated) | |
| Flash Point | 104.4 °C (220 °F) | |
| pKa | -7.99 (predicted) | |
| LogP | 1.21 | |
| SMILES | CC1=CC=C(N1C)C#N | [1][4] |
| InChI Key | DRXOPQFEWDRGKT-UHFFFAOYSA-N | [1][3][4] |
Experimental Protocols
The synthesis of substituted pyrroles can be achieved through various methods, with the Paal-Knorr synthesis being a foundational method involving the condensation of a 1,4-dicarbonyl compound with an amine.[1][4][5] For the introduction of a nitrile group, a modified Vilsmeier-Haack reaction is often employed.[6][7][8][9]
A plausible synthetic route for this compound can be conceptualized in a two-step process: first, the synthesis of the 1,5-dimethylpyrrole core, followed by cyanation at the 2-position.
Step 1: Synthesis of 1,5-Dimethylpyrrole (via Paal-Knorr Synthesis)
This step involves the reaction of acetonylacetone (a 1,4-dicarbonyl compound) with methylamine.
-
Reactants: Acetonylacetone, Methylamine solution (e.g., 40% in water), and a catalytic amount of acid (e.g., acetic acid).
-
Procedure:
-
Combine equimolar amounts of acetonylacetone and methylamine in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture under reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 1,5-dimethylpyrrole, which can be purified by distillation.
-
Step 2: Cyanation of 1,5-Dimethylpyrrole (Modified Vilsmeier-Haack Approach)
This protocol is adapted from the cyanation of 1-methylpyrrole.[9] The Vilsmeier reagent for cyanation is generated in situ from a suitable cyanating agent and a Lewis acid or dehydrating agent. A common method involves chlorosulfonyl isocyanate (CSI) followed by quenching with N,N-dimethylformamide (DMF).[6][8]
-
Reactants: 1,5-Dimethylpyrrole, Chlorosulfonyl Isocyanate (CSI), N,N-Dimethylformamide (DMF), and an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Procedure:
-
Dissolve 1,5-dimethylpyrrole in anhydrous dichloromethane under an inert nitrogen atmosphere and cool the solution to -20°C to -30°C.
-
Slowly add a solution of chlorosulfonyl isocyanate (approx. 1.2 equivalents) in dichloromethane, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature over several hours.
-
Cool the mixture again to around -10°C and slowly add DMF (approx. 2-3 equivalents).
-
After stirring for an additional hour at room temperature, pour the reaction mixture into ice-cold hydrochloric acid (e.g., 3 M).
-
Extract the product with dichloromethane.
-
Wash the combined organic layers successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.
-
A reverse-phase HPLC method is suitable for analyzing the purity of this compound.[10]
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water.[10] Phosphoric acid or formic acid (for MS compatibility) can be added as a modifier (e.g., 0.1%).[10] A gradient elution can be used for optimal separation (e.g., starting with 20% MeCN and increasing to 80% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis, analysis, and potential applications of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Caption: General workflow for the HPLC purity analysis of the target compound.
Caption: Potential applications and reported biological activities of pyrrole carbonitriles.
Potential Applications and Biological Relevance
Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous natural products and synthetic drugs.[11] The pyrrole carbonitrile moiety, in particular, is a valuable pharmacophore. Research has indicated that compounds containing the 1H-pyrrole-2-carbonitrile structure exhibit a range of biological activities.[12] These include:
-
Antimicrobial and Antifungal Activity: The pyrrole ring system is a component of many compounds developed as potential new antibacterial agents to combat resistance.[13]
-
Anti-inflammatory Activity: Various pyrrole derivatives have demonstrated anti-inflammatory properties.[11][12]
-
Antitumor Activity: The scaffold has been investigated for its potential in developing anticancer agents.[11][12]
-
Hypolipidemic Activity: Certain pyrrole carbonitriles have been associated with lipid-lowering effects.[12]
Given these established activities for related structures, this compound serves as a valuable compound for screening in drug discovery programs and as a precursor for the synthesis of more complex, biologically active molecules.[4]
Safety and Handling
Based on GHS classifications for the compound, this compound is considered harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Handling should be performed in a well-ventilated area or a fume hood. Store in a tightly sealed container in a cool, dry place.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,5-Dimethylpyrrole-2-carbonitrile | C7H8N2 | CID 91812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-Dimethyl-2-pyrrolecarbonitrile [webbook.nist.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Separation of 1,5-Dimethylpyrrole-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Theoretical Exploration of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique arrangement of a pyrrole ring, two methyl groups, and a cyano group imparts specific chemical properties that are of interest in the development of novel pharmaceuticals and functional materials.[1] This technical guide provides a comprehensive overview of the theoretical studies of this compound, including its synthesis, spectroscopic characterization, and a proposed computational analysis of its electronic and vibrational properties.
Molecular Properties
A summary of the key molecular properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂ | [2][3] |
| Molecular Weight | 120.15 g/mol | [2][3] |
| IUPAC Name | 1,5-dimethylpyrrole-2-carbonitrile | [2][3] |
| CAS Number | 56341-36-7 | [2][3] |
| Canonical SMILES | CC1=CC=C(N1C)C#N | [3] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various established methods for pyrrole synthesis. A plausible and widely used approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1]
Proposed Experimental Protocol: Paal-Knorr Synthesis
A detailed experimental protocol for a potential Paal-Knorr synthesis of this compound is outlined below. This protocol is adapted from established procedures for similar substituted pyrroles.
Materials:
-
3-acetyl-2-pentanone (a 1,4-dicarbonyl precursor)
-
Methylamine (40% in water)
-
Acetic acid (glacial)
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-acetyl-2-pentanone (1 equivalent) in ethanol.
-
Add methylamine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected spectral data, based on the analysis of similar pyrrole derivatives, are summarized below.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.6-6.8 (d, 1H, H4), 5.9-6.1 (d, 1H, H3), 3.6-3.8 (s, 3H, N-CH₃), 2.2-2.4 (s, 3H, C5-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 130-135 (C5), 125-130 (C2), 115-120 (CN), 110-115 (C4), 105-110 (C3), 30-35 (N-CH₃), 12-15 (C5-CH₃) |
| FTIR (KBr, cm⁻¹) | ν 2210-2230 (C≡N stretch), 1500-1550 (C=C stretch), 1300-1400 (C-N stretch) |
Theoretical Studies: A Computational Approach
Computational Workflow
A typical workflow for the theoretical investigation of this compound using DFT is outlined below.
Caption: A generalized workflow for the computational study of organic molecules.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.
A hypothetical HOMO-LUMO analysis for this compound, based on DFT calculations, would likely reveal the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO may have significant contributions from the electron-withdrawing nitrile group.
| Parameter | Expected Value (eV) | Significance |
| E(HOMO) | -6.0 to -5.5 | Electron-donating ability |
| E(LUMO) | -1.5 to -1.0 | Electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | 4.5 to 5.0 | Chemical reactivity and stability |
Vibrational Analysis
A theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of the molecule. By calculating the vibrational frequencies and their corresponding intensities, one can assign the characteristic absorption bands observed in the experimental FTIR spectrum.
Caption: Logical relationship for theoretical and experimental vibrational analysis.
The calculated vibrational frequencies for key functional groups are expected to be in good agreement with the experimental data presented in the characterization section. For instance, the prominent C≡N stretching vibration is a key feature for identification.
Conclusion
This compound presents an interesting scaffold for further chemical exploration. While detailed experimental and theoretical data for this specific molecule are limited in public literature, this guide provides a comprehensive framework for its synthesis, characterization, and in-depth theoretical analysis. The proposed computational workflow and expected data serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling a deeper understanding of its chemical behavior and potential applications. The methodologies outlined here can be readily applied to generate precise theoretical data and guide future experimental investigations.
References
An In-depth Technical Guide to the Discovery and History of Pyrrole-2-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole-2-carbonitriles, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them valuable scaffolds in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and biological significance of pyrrole-2-carbonitriles, with a focus on their potential in drug development.
I. Discovery and Historical Synthesis
The journey of pyrrole-2-carbonitriles begins with the discovery of the parent pyrrole ring by F. F. Runge in 1834 as a component of coal tar. However, the specific introduction of a nitrile group at the 2-position of the pyrrole ring came much later.
The first documented synthesis of pyrrole-2-carbonitrile was reported in 1959. This pioneering method involved the dehydration of pyrrole-2-carboxaldehyde oxime (pyrrole-2-aldoxime) using acetic anhydride. This straightforward approach provided the first access to this important heterocyclic nitrile, paving the way for further exploration of its chemistry and biological activities.
Since this initial discovery, the synthetic toolbox for accessing pyrrole-2-carbonitriles has expanded significantly. Early developments focused on modifications of the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic rings like pyrrole. By adapting this reaction, chemists could introduce a formyl group that could then be converted to a nitrile.
The latter half of the 20th century and the beginning of the 21st century witnessed the development of more sophisticated and efficient synthetic routes. These modern methods often offer higher yields, greater functional group tolerance, and more direct access to substituted pyrrole-2-carbonitriles.
Evolution of Synthetic Methodologies
The synthesis of pyrrole-2-carbonitriles has evolved from classical dehydration and formylation-based routes to more advanced transition-metal-catalyzed and multi-component reactions. This progression reflects the broader advancements in organic synthesis, emphasizing efficiency, atom economy, and the ability to construct complex molecular architectures.
Key Synthetic Milestones:
-
1959: First synthesis via dehydration of pyrrole-2-aldoxime.
-
Late 20th Century: Application and modification of the Vilsmeier-Haack reaction for the introduction of the cyano group precursor.
-
21st Century: Emergence of transition-metal catalysis (e.g., copper-catalyzed reactions) and multi-component strategies for the direct and efficient synthesis of highly substituted pyrrole-2-carbonitriles.
II. Modern Synthetic Methodologies and Experimental Protocols
Contemporary approaches to the synthesis of pyrrole-2-carbonitriles are diverse, offering access to a wide range of substituted derivatives. Below are detailed protocols for some of the key modern methods.
Synthesis from Enones and Aminoacetonitrile
This two-step method involves the initial cyclocondensation of an enone with aminoacetonitrile to form a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate, which is then oxidized to the aromatic pyrrole-2-carbonitrile.
Experimental Protocol:
Step 1: Synthesis of 3,4-dihydro-2H-pyrrole-2-carbonitriles
-
To a solution of the starting enone (1.0 eq) in pyridine (5-10 mL/mmol of enone), add aminoacetonitrile hydrochloride (1.2-1.5 eq).
-
Heat the suspension to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3,4-dihydro-2H-pyrrole-2-carbonitrile.
Step 2: Oxidation to Pyrrole-2-carbonitriles
-
Dissolve the 3,4-dihydro-2H-pyrrole-2-carbonitrile (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.2 eq).
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous sodium hydroxide solution to remove the reduced oxidant.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired pyrrole-2-carbonitrile.
Quantitative Data:
| Starting Enone (Substituents) | Dihydropyrrole Intermediate Yield (%) | Pyrrole-2-carbonitrile Yield (%) |
| Chalcone (R1=Ph, R2=Ph) | 85 | 92 |
| 4-Methoxychalcone (R1=4-MeOPh, R2=Ph) | 88 | 95 |
| 4-Nitrochalcone (R1=4-NO2Ph, R2=Ph) | 75 | 85 |
Copper-Catalyzed Multicomponent Synthesis
This method allows for the one-pot synthesis of polysubstituted pyrrole-2-carbonitriles from aromatic olefins or alkynes, N,N-dimethylformamide (DMF), and trimethylsilyl cyanide (TMSCN).
Experimental Protocol:
-
To a reaction vessel, add the aromatic olefin or alkyne (1.0 eq), DMF (as both reactant and solvent), and TMSCN (2.0-3.0 eq).
-
Add a copper(II) triflate (Cu(OTf)₂) catalyst (10-20 mol%).
-
Add an oxidant, such as DDQ (2.0 eq), portion-wise over a period of time.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the polysubstituted pyrrole-2-carbonitrile.
Quantitative Data:
| Aromatic Olefin/Alkyne | Product Substituents | Yield (%) |
| Styrene | 4,5-Diphenyl-1H-pyrrole-2-carbonitrile | 78 |
| Phenylacetylene | 4,5-Diphenyl-1H-pyrrole-2-carbonitrile | 85 |
| 4-Methoxystyrene | 4-(4-Methoxyphenyl)-5-phenyl-1H-pyrrole-2-carbonitrile | 72 |
Modified Vilsmeier-Haack Reaction
This classical reaction can be adapted to produce pyrrole-2-carbonitriles directly from pyrrole.
Experimental Protocol:
-
Prepare the Vilsmeier reagent in situ by adding oxalyl chloride or phosphorus oxychloride to DMF at 0 °C in a suitable solvent like dichloromethane.
-
To this pre-formed reagent, add a solution of pyrrole in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a few hours.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., pyridine) in DMF.
-
Add the hydroxylamine solution to the reaction mixture containing the Vilsmeier-Haack intermediate.
-
Heat the resulting mixture to reflux for several hours.
-
After cooling, quench the reaction with an aqueous bicarbonate solution and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude product by distillation or column chromatography.
III. Biological Activities and Therapeutic Potential
Pyrrole-2-carbonitrile derivatives have emerged as promising candidates in drug discovery due to their diverse biological activities. Two key areas of investigation are their roles as tyrosinase inhibitors and metallo-β-lactamase inhibitors.
Tyrosinase Inhibition and Hyperpigmentation
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders.[3] Tyrosinase inhibitors can modulate melanin production and are therefore of great interest in dermatology and cosmetics.[2][3]
Several studies have shown that pyrrole-2-carbonitrile derivatives can effectively inhibit tyrosinase. The inhibitory mechanism is often found to be of a mixed-type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[4][5]
Signaling Pathway: Melanin Biosynthesis and its Inhibition
Inhibition of tyrosinase by pyrrole-2-carbonitrile derivatives blocks the melanin synthesis pathway.
Quantitative Data on Tyrosinase Inhibition:
| Pyrrole-2-carbonitrile Derivative | IC₅₀ (µM) | Inhibition Type |
| Derivative A12 | 0.97 | Mixed |
| Kojic Acid (Reference) | 28.72 | Competitive |
| Derivative A5 | 5.34 | Mixed |
| Derivative A6 | 8.12 | Mixed |
Metallo-β-Lactamase Inhibition and Antibiotic Resistance
The emergence of bacterial resistance to β-lactam antibiotics is a major global health threat. One of the key resistance mechanisms is the production of β-lactamase enzymes, which hydrolyze and inactivate these life-saving drugs. Metallo-β-lactamases (MBLs) are a particularly challenging class of these enzymes as they utilize zinc ions in their active site and can degrade a broad spectrum of β-lactam antibiotics, including carbapenems.[6][7]
Pyrrole-2-carbonitrile derivatives have been identified as potent inhibitors of MBLs. Their mechanism of action often involves chelation of the zinc ions in the MBL active site, thereby inactivating the enzyme. By inhibiting MBLs, these compounds can restore the efficacy of β-lactam antibiotics against resistant bacteria.[8]
Signaling Pathway: Overcoming Antibiotic Resistance
Pyrrole-2-carbonitrile derivatives inhibit MBLs, restoring the activity of β-lactam antibiotics.
Quantitative Data on Metallo-β-Lactamase Inhibition:
| Pyrrole-2-carbonitrile Derivative | Target MBL | Kᵢ (µM) |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (5a) | IMP-1 | low µM range |
| N-benzoyl derivative of 5a | IMP-1, CphA, AIM-1 | low µM range |
| N-sulfamoylpyrrole-2-carboxylates | NDM-1, VIM-1, VIM-2, IMP-1 | sub-µM to nM |
IV. Conclusion and Future Perspectives
The field of pyrrole-2-carbonitriles has evolved significantly from its initial discovery to its current status as a versatile scaffold in medicinal chemistry. The historical progression of synthetic methods has enabled the creation of diverse libraries of these compounds, facilitating the exploration of their biological activities. The demonstrated efficacy of pyrrole-2-carbonitrile derivatives as inhibitors of tyrosinase and metallo-β-lactamases highlights their potential for addressing critical needs in dermatology and infectious diseases, respectively.
Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methodologies. Furthermore, a deeper understanding of the structure-activity relationships and the precise molecular interactions with their biological targets will be crucial for the design of next-generation therapeutic agents with improved potency and selectivity. The continued investigation of pyrrole-2-carbonitriles holds great promise for the discovery of novel drugs to combat a range of human diseases.
References
- 1. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Tyrosinase Inhibitors [614beauty.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Paal-Knorr Synthesis of Disubstituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Paal-Knorr synthesis of disubstituted pyrroles, a robust and versatile method for constructing the pyrrole ring, a key structural motif in many pharmaceuticals and biologically active compounds.[1][2][3] This document outlines detailed experimental protocols for both conventional heating and microwave-assisted methods, accompanied by quantitative data to facilitate reaction optimization and comparison.
Introduction
The Paal-Knorr synthesis is a classic organic reaction that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form a substituted pyrrole.[1][3] Its enduring utility in organic synthesis is due to its operational simplicity, generally high yields, and the ready availability of the starting materials.[1] The reaction is highly adaptable, allowing for the synthesis of a wide variety of N-substituted and C-substituted pyrroles.[2][4]
Reaction Mechanism and Workflow
The reaction proceeds through the initial nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1][3] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step involves the dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative to yield the aromatic pyrrole ring.[2][3]
Below is a generalized workflow for the Paal-Knorr synthesis of disubstituted pyrroles.
Caption: A generalized experimental workflow for the Paal-Knorr synthesis of disubstituted pyrroles.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2,5-disubstituted pyrroles using both conventional heating and microwave-assisted techniques.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol describes the synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.[5]
Materials:
-
2,5-Hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) and aniline (1.0 eq) in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted-2,5-dimethylpyrroles
This protocol provides a general procedure for the rapid synthesis of N-substituted-2,5-dimethylpyrroles using microwave irradiation.[5]
Materials:
-
2,5-Hexanedione or 2,5-dimethoxytetrahydrofuran (1.0 eq)
Procedure:
-
To a microwave vial, add the 1,4-dicarbonyl compound, the primary amine, and the catalyst in the chosen solvent (or solvent-free).
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 80-120°C) for a short duration (typically 2-15 minutes).[5][7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous phase multiple times with the organic solvent.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired product.
Data Presentation
The following tables summarize quantitative data for the Paal-Knorr synthesis of various disubstituted pyrroles under different reaction conditions, providing a comparative overview.
Table 1: Synthesis of N-Aryl-2,5-dimethylpyrroles using Conventional Heating
| Entry | Amine | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Acetic Acid | Ethanol | 4 | 85 |
| 2 | 4-Toluidine | CATAPAL 200 | Solvent-free | 0.75 | 96[8] |
| 3 | 4-Chloroaniline | Acetic Acid | Ethanol | 4 | 82 |
| 4 | 4-Nitroaniline | Acetic Acid | Ethanol | 6 | 75 |
Table 2: Microwave-Assisted Synthesis of N-Substituted-2,5-dimethylpyrroles
| Entry | Amine | Catalyst | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | Acetic Acid | Ethanol | 10 | 150 | 92 |
| 2 | Aniline | Iodine | Solvent-free | 2 | 120 | 98[6] |
| 3 | n-Butylamine | Acetic Acid | Ethanol | 5 | 150 | 88 |
| 4 | Cyclohexylamine | Iodine | Solvent-free | 3 | 120 | 95[6] |
Table 3: Solvent-Free Synthesis of N-Substituted-2,5-dimethylpyrroles
| Entry | Amine | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | None | 24 | Room Temp | 95[1] |
| 2 | Benzylamine | None | 24 | Room Temp | 98[1] |
| 3 | 4-Toluidine | CATAPAL 200 | 0.75 | 60 | 96[8] |
| 4 | Aniline | Sc(OTf)3 (1 mol%) | 0.5 | 80 | 98[9] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps in the Paal-Knorr pyrrole synthesis mechanism.
Caption: The reaction mechanism of the Paal-Knorr synthesis of disubstituted pyrroles.
Conclusion
The Paal-Knorr synthesis remains a highly efficient and versatile method for the preparation of a wide array of disubstituted pyrroles. The choice between conventional heating and microwave irradiation, along with the selection of appropriate catalysts and solvents (or solvent-free conditions), allows for the optimization of reaction conditions to achieve high yields of the desired products. These protocols and data provide a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
References
- 1. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave‐Assisted Synthesis of Pyrroles. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Versatility of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile in Organic Synthesis: A Gateway to Bioactive Molecules
For Immediate Release
[City, State] – [Date] – 1,5-Dimethyl-1H-pyrrole-2-carbonitrile has emerged as a pivotal building block for organic synthesis, offering a versatile scaffold for the construction of a diverse array of complex molecules. Its unique arrangement of a substituted pyrrole ring and a reactive nitrile group makes it a valuable precursor in the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this compound.
Introduction
This compound, a member of the pyrrole family, is a key intermediate in the synthesis of various heterocyclic compounds. The pyrrole nucleus is a prominent feature in numerous biologically active natural products and pharmaceuticals. The presence of the cyano group at the 2-position and methyl groups at the 1 and 5-positions imparts specific reactivity and allows for a range of chemical transformations, making it an ideal starting material for creating diverse molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂ | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| Melting Point | 54-56 °C | [2] |
| Boiling Point | 214.16 °C (estimate) | [3] |
| Appearance | Brown-gray crystalline powder | [3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 56341-36-7 | [1] |
Applications in Organic Synthesis
The strategic placement of functional groups in this compound allows for its application in a variety of synthetic transformations.
Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)
A significant application of this compound is in the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. These compounds are isosteres of purines and have garnered considerable attention due to their diverse biological activities, including their role as kinase inhibitors in cancer therapy. The general synthetic approach involves the cyclocondensation of the 2-cyano-pyrrole with a suitable one-carbon synthon, such as formamide or guanidine.
Below is a logical workflow for the synthesis of a 4-amino-1,5-dimethyl-1H-pyrrolo[2,3-d]pyrimidine, a potential kinase inhibitor, from this compound.
Experimental Protocols
Synthesis of 4-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
This protocol is adapted from the general principle of synthesizing pyrrolo[2,3-d]pyrimidines from 2-aminopyrrole-3-carbonitriles.
Materials:
-
2-Amino-5-methyl-1H-pyrrole-3-carbonitrile
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
A mixture of 2-amino-5-methyl-1H-pyrrole-3-carbonitrile (1.0 eq) and an excess of formamide (10-20 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux (typically around 180-200 °C) and maintained at this temperature for a specified period (e.g., 4-6 hours), with stirring.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess formamide is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or water) to afford the pure 4-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Expected Outcome:
This reaction is expected to yield the corresponding 4-aminopyrrolo[2,3-d]pyrimidine derivative. Quantitative data from analogous syntheses suggest that yields for such cyclocondensation reactions can be moderate to good.
Application in Drug Development: Kinase Inhibition
Pyrrolo[2,3-d]pyrimidines derived from precursors like this compound are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Targeting the RET Kinase Signaling Pathway
One important target is the RET (Rearranged during Transfection) tyrosine kinase.[1][6] Activating mutations and fusions of the RET gene are oncogenic drivers in several types of cancer, including non-small cell lung cancer and thyroid cancer.[1][6] Pyrrolo[2,3-d]pyrimidine-based compounds have been designed and synthesized as potent RET kinase inhibitors.[6][7]
The following diagram illustrates the general mechanism of action of a RET kinase inhibitor derived from a pyrrolo[2,3-d]pyrimidine scaffold.
Quantitative Data on Kinase Inhibition
The following table summarizes the inhibitory activity of representative pyrrolo[2,3-d]pyrimidine derivatives against various kinases, demonstrating the potential of this class of compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 5k | EGFR | 79 | [4][8] |
| Her2 | 40 | [4][8] | |
| VEGFR2 | 136 | [4][8] | |
| CDK2 | 204 | [4][8] | |
| Sunitinib | VEGFR2 | 261 | [4] |
These data highlight the potent and, in some cases, multi-targeted inhibitory profile of pyrrolo[2,3-d]pyrimidine derivatives, making them promising candidates for further development in cancer therapy.
Conclusion
This compound serves as a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active pyrrolo[2,3-d]pyrimidines. The straightforward conversion of this precursor into potent kinase inhibitors underscores its importance in medicinal chemistry and drug discovery. The provided application notes and protocols offer a foundation for researchers to explore the full potential of this compound in developing next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A new route for the synthesis of 4-amino-5-fluoro-7-(2'-deoxy-2'-fluoro-2'-C-methyl-β-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 7. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
The Versatile Scaffold: Applications of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile in Medicinal Chemistry
Introduction: 1,5-Dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound that serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its unique structural features, including the pyrrole ring and the cyano group, provide a versatile platform for chemical modifications to achieve desired pharmacological activities. While direct biological data on this compound is limited, its derivatives have demonstrated significant potential across various therapeutic areas, including metabolic disorders, oncology, and infectious diseases. This document outlines the key medicinal chemistry applications of the this compound scaffold, supported by quantitative data from its derivatives, detailed experimental protocols, and illustrative diagrams.
Dipeptidyl Peptidase IV (DPP-4) Inhibition for Type 2 Diabetes
Derivatives of the pyrrole-2-carbonitrile scaffold have emerged as potent inhibitors of dipeptidyl peptidase IV (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.
A series of hetero-aromatic substituted α-amino pyrrole-2-carbonitrile derivatives have shown excellent inhibitory activities against DPP-4.[1]
Quantitative Data for DPP-4 Inhibitory Activity of Pyrrole-2-carbonitrile Derivatives:
| Compound ID | DPP-4 IC50 (µM) | DPP-8/DPP-4 Selectivity Ratio | DPP-9/DPP-4 Selectivity Ratio |
| 6h | 0.004 | 450.0 | 375.0 |
| 6n | 0.01 | 470.0 | 750.0 |
Experimental Protocol: DPP-4 Inhibition Assay
A typical experimental protocol for evaluating DPP-4 inhibition is as follows:
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (derivatives of this compound)
-
96-well microplate
-
Fluorometric plate reader
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 2 µL of test compound solution at various concentrations.
-
Add 20 µL of human recombinant DPP-4 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the DPP-4 substrate.
-
Monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) every minute for 30 minutes using a fluorometric plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathway: DPP-4 Inhibition
Caption: DPP-4 inhibition by pyrrole derivatives enhances incretin levels.
Anticancer Activity
Pyrrole derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Quantitative Data for Anticancer Activity of Pyrrole Derivatives:
| Compound ID | Cell Line | IC50 (µM) |
| 3d | MCF-7 | 43.4 |
| 3d | MDA-MB-231 | 35.9 |
| 4d | MCF-7 | 39.0 |
| 4d | MDA-MB-231 | 35.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture:
-
Maintain cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Replace the culture medium with fresh medium containing the test compounds at various concentrations.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Logical Relationship: Kinase Inhibitor Drug Discovery Workflow
Caption: Workflow for kinase inhibitor discovery using pyrrole derivatives.
Antimicrobial Activity
The pyrrole scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Activity of Pyrrole Derivatives:
| Compound ID | Microorganism | MIC (µg/mL) |
| ENBHEDPC | M. tuberculosis H37Rv | 0.7 |
| Compound 2 | P. aeruginosa | 50 |
| Compound 3 | S. aureus | (Comparable to Ciprofloxacin) |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
96-well microplates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microbe without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
The this compound scaffold is a privileged structure in medicinal chemistry, providing a foundation for the development of potent and selective therapeutic agents. Through targeted chemical modifications, derivatives of this core have demonstrated significant promise as DPP-4 inhibitors for the treatment of type 2 diabetes, as kinase inhibitors for cancer therapy, and as novel antimicrobial agents. The data and protocols presented herein serve as a valuable resource for researchers and drug development professionals working to exploit the full therapeutic potential of this versatile chemical scaffold.
References
Application Notes and Protocols for Antimicrobial Activity Screening of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting the antimicrobial activity screening of the novel compound 1,5-Dimethyl-1H-pyrrole-2-carbonitrile. The protocols outlined below are based on established methodologies for determining the antimicrobial efficacy of new chemical entities.
Data Presentation
Effective evaluation of a compound's antimicrobial potential requires clear and concise data presentation. The following table provides a standardized format for summarizing the Minimum Inhibitory Concentration (MIC) data obtained from the experimental protocols. Researchers should populate a similar table with their experimental findings for comparative analysis.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain/Fungal Type | Compound Concentration Range (µg/mL) | Positive Control | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 - 256 | Vancomycin | 16 | 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | 0.5 - 256 | Ciprofloxacin | 64 | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 0.5 - 256 | Gentamicin | >256 | 2 |
| Candida albicans (ATCC 90028) | Yeast | 0.5 - 256 | Fluconazole | 32 | 0.5 |
| Aspergillus niger (ATCC 16404) | Mold | 0.5 - 256 | Amphotericin B | 128 | 1 |
Experimental Protocols
The following are detailed protocols for two standard methods for antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[1][2]
a. Materials
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test microorganisms (bacterial and fungal strains)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Gentamicin, Fluconazole, Amphotericin B)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
b. Protocol
-
Preparation of Inoculum:
-
From a fresh 18-24 hour culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[2]
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the compound's stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.
-
This will result in a final volume of 200 µL in each well and will dilute the compound concentration by half.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum but no compound). A sterility control (broth only) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[2]
-
For fungi, incubate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1]
-
Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.[3][4]
a. Materials
-
This compound
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Test microorganisms
-
Positive control antibiotics
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
b. Protocol
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the MHA or SDA plate to create a uniform lawn.[4]
-
-
Creation of Wells:
-
Use a sterile cork borer to create uniform wells in the agar.[3]
-
-
Application of Compound:
-
Add a fixed volume (e.g., 100 µL) of a known concentration of the this compound solution into a designated well.
-
Add the positive control antibiotic to another well and a solvent control (if applicable) to a third well.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Antimicrobial Susceptibility Testing.
Hypothetical Signaling Pathway Inhibition Diagram
The following diagram illustrates a hypothetical mechanism of action where this compound inhibits bacterial cell wall synthesis.
Caption: Hypothetical Bacterial Signaling Pathway Inhibition.
References
Application Notes and Protocols for Evaluating the Anticancer Activity of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry, integral to numerous biologically active compounds. Within oncology, pyrrole derivatives have emerged as a promising class of therapeutic agents, demonstrating a wide spectrum of anticancer activities. These compounds can modulate various biological processes essential for cancer cell survival and proliferation, including cell cycle progression and apoptosis. The mechanisms of action for many pyrrole derivatives involve the inhibition of key signaling pathways often dysregulated in cancer, such as those mediated by protein kinases. This document provides a detailed experimental framework for evaluating the anticancer efficacy of novel 1,5-Dimethyl-1H-pyrrole-2-carbonitrile derivatives and related compounds.
Data Presentation: Cytotoxic Activity
The antiproliferative activity of various pyrrole derivatives has been quantified across multiple human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative pyrrole-containing compounds, demonstrating their potency.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Pyrrole Derivative 4a | MCF-7 (Breast) | MTT | 7.5 | [1] |
| Pyrrole Derivative 11e | HCT-116 (Colon) | MTT | 1.14 | [2] |
| Pyrrole Derivative 11e | MCF-7 (Breast) | MTT | 1.54 | [2] |
| Pyrrole Derivative 1C | SH-4 (Melanoma) | MTT | 44.63 ± 3.51 | [3] |
| 3-Aroyl-1-arylpyrrole (ARAP) 34 | MCF-7 (Breast) | MTT | 0.029 | [4] |
| 3-Aroyl-1-arylpyrrole (ARAP) 22 | MCF-7 (Breast) | MTT | 0.015 | [5] |
| Pyrrolyl-indole Hybrid 3h | T47D (Breast) | MTT | 2.4 | [6] |
| Pyrrole Derivative 4d (at 50 µM) | LoVo (Colon) | MTS | ↓ 54.19% viability | [7] |
Note: The data presented are for various pyrrole derivatives, intended to be representative of the anticancer potential of this compound class.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assessment (MTT Assay)
This protocol determines the effect of a compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivatives in complete medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.[8][9]
Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with the pyrrole derivative for the desired time (e.g., 24-48 hours). Collect both adherent and floating cells.
-
Washing: Wash the collected cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following compound treatment.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Collection: Culture and treat cells with the pyrrole derivative for 24 or 48 hours. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can also indicate apoptosis.[9][10]
Visualizations: Workflows and Pathways
Caption: Experimental workflow for evaluating anticancer activity.
Caption: Representative apoptosis signaling pathway.
References
- 1. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Prolonged cell-cycle arrest associated with altered cdc2 kinase in monocrotaline pyrrole-treated pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assessment of Novel Pyrrole Compounds
Introduction
The evaluation of cytotoxic potential is a critical step in the discovery and development of novel therapeutic agents, including new classes of pyrrole compounds.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of novel pyrrole compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used and reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[2][4] The amount of this colored product is directly proportional to the number of viable cells.[5] These application notes are intended for researchers, scientists, and professionals in the field of drug development.
Key Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of novel pyrrole compounds on a selected cancer cell line.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Novel pyrrole compound(s)
-
Dimethyl sulfoxide (DMSO), sterile
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[6]
-
Sterile 96-well cell culture plates
-
Hemocytometer or automated cell counter
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Maintain the selected cancer cell line in appropriate culture flasks using complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[7]
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA, neutralize with complete medium, and centrifuge.[7]
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[7]
-
Incubate the plate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of the novel pyrrole compound in sterile DMSO (e.g., 10 mM).[7]
-
On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7][8]
-
After incubation, carefully aspirate the medium containing MTT.[5]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7][8]
-
Cover the plate and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[4][5]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[4]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[9][10]
Data Presentation
The quantitative results from the cytotoxicity assay can be summarized in a table for clear comparison of the effects of different novel pyrrole compounds.
| Compound ID | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Pyrrole-A | A549 | 24 | 15.2 ± 1.8 |
| Pyrrole-A | A549 | 48 | 8.7 ± 0.9 |
| Pyrrole-B | A549 | 24 | 25.4 ± 2.5 |
| Pyrrole-B | A549 | 48 | 18.1 ± 1.5 |
| Pyrrole-C | A549 | 24 | > 100 |
| Pyrrole-C | A549 | 48 | 78.3 ± 6.2 |
Visualizations
Caption: Experimental workflow for the cytotoxicity assay.
Caption: Principle of the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,5-Dimethyl-1H-pyrrole-2-carbonitrile in Material Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
1,5-Dimethyl-1H-pyrrole-2-carbonitrile is a versatile heterocyclic organic compound with significant potential in the field of material science.[1] Its unique molecular structure, featuring a π-conjugated pyrrole ring, a nitrile functional group, and methyl substitutions, makes it an attractive building block for the synthesis of novel functional materials.[1] The presence of the pyrrole moiety suggests its utility in the development of conductive polymers, while the nitrile group can enhance polymer solubility, adhesion, and provide a site for further chemical modification. The methyl groups can influence the electronic properties and solubility of the resulting materials.
Potential applications in material science include:
-
Organic Electronics: As a monomer for the synthesis of conductive polymers for use in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and sensors.[1]
-
Electrochromic Materials: The redox activity of the polypyrrole backbone could be harnessed for the development of materials that change color in response to an electrical potential.
-
Functional Coatings: Polymers derived from this monomer may offer properties suitable for antistatic, anticorrosive, or biocompatible coatings.
Physicochemical Properties of the Monomer
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂ | [2] |
| Molecular Weight | 120.15 g/mol | [2] |
| Appearance | Brown-gray crystalline powder | |
| Melting Point | 54-56 °C | |
| Boiling Point | 214.16 °C (estimated) | |
| Solubility | Soluble in common organic solvents |
Hypothetical Experimental Protocols
The following protocols are generalized procedures for the polymerization of pyrrole derivatives and should be adapted and optimized for this compound.
Chemical Oxidative Polymerization
This method is a common approach for the bulk synthesis of polypyrrole and its derivatives.
Objective: To synthesize poly(this compound) via chemical oxidation.
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (or other suitable organic solvent)
-
Methanol (for washing)
-
Deionized water (for washing)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in anhydrous chloroform in a round-bottom flask under an inert atmosphere. A typical starting concentration would be in the range of 0.1 M.
-
Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform. The molar ratio of oxidant to monomer is a critical parameter to optimize, with common ratios ranging from 2:1 to 3:1 (FeCl₃:monomer).
-
Polymerization: While vigorously stirring the monomer solution at room temperature, add the oxidant solution dropwise using a dropping funnel over a period of 30-60 minutes. The reaction is typically exothermic. The reaction mixture is expected to darken, and a precipitate should form.
-
Reaction Time: Allow the reaction to proceed for a set time, typically between 2 to 24 hours, while maintaining stirring under an inert atmosphere.
-
Isolation of the Polymer: After the reaction is complete, collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected polymer powder sequentially with copious amounts of methanol and deionized water to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Workflow Diagram:
Electrochemical Polymerization
This method allows for the direct deposition of a polymer film onto a conductive substrate.
Objective: To deposit a film of poly(this compound) onto a working electrode.
Materials:
-
This compound (monomer)
-
Acetonitrile (or propylene carbonate) (solvent)
-
Tetrabutylammonium perchlorate (TBAP) (or other suitable supporting electrolyte)
-
Argon or Nitrogen gas (for deoxygenation)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent.
-
Deoxygenation: Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the deoxygenated electrolyte solution.
-
Electropolymerization: Perform the electropolymerization using one of the following techniques:
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes. The exact potential will need to be determined via cyclic voltammetry but is expected to be in the range of +0.8 V to +1.5 V vs. Ag/AgCl.
-
Galvanostatic: Apply a constant current density (e.g., 0.1 to 1.0 mA/cm²).
-
Potentiodynamic (Cyclic Voltammetry): Cycle the potential between a lower limit (where no reaction occurs) and an upper limit (past the oxidation potential of the monomer) for a set number of cycles. An increase in the peak currents with each cycle indicates polymer film growth.
-
-
Washing: After deposition, carefully remove the working electrode from the cell and rinse it with the pure solvent to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a low temperature.
Workflow Diagram:
Expected Material Properties and Characterization
The successful synthesis of poly(this compound) would be followed by a thorough characterization of its properties. Table 2 outlines the key properties to be investigated and the techniques for their measurement. The expected trends are based on the known effects of N- and β-substituents on polypyrrole.
| Property | Characterization Technique(s) | Expected Outcome/Trend |
| Chemical Structure | FTIR, ¹H NMR, ¹³C NMR Spectroscopy | Confirmation of the polymer structure through the presence of characteristic pyrrole and nitrile peaks and the disappearance of monomer-specific signals. |
| Morphology | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Typically globular or cauliflower-like morphology for chemically synthesized powders. Smoother, more uniform films are expected from electrochemical deposition. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determination of the decomposition temperature. The stability is expected to be comparable to or slightly lower than that of unsubstituted polypyrrole. |
| Electrical Conductivity | Four-Point Probe Method, Electrochemical Impedance Spectroscopy (EIS) | The conductivity is expected to be lower than that of unsubstituted polypyrrole due to the steric hindrance of the methyl groups, which can disrupt the planarity of the polymer backbone. |
| Electrochemical Behavior | Cyclic Voltammetry (CV) | Reversible redox peaks corresponding to the p-doping and de-doping of the polymer. The oxidation potential may be influenced by the electron-donating methyl groups. |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | The polymer should exhibit characteristic absorption bands in the UV-visible region. The nitrile group and methyl substitutions may lead to interesting photoluminescent properties. |
| Solubility | Solubility Tests in Various Organic Solvents | The presence of the nitrile and methyl groups is anticipated to improve the solubility of the polymer in common organic solvents compared to the insoluble nature of polypyrrole. |
Logical Relationships in Polymerization
The relationship between the monomer structure and the expected properties of the resulting polymer can be visualized as follows:
References
Application Notes and Protocols for the Purification of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, a key building block in medicinal chemistry and materials science. The following methods are based on established techniques for the purification of pyrrole derivatives and can be adapted to achieve high purity of the target compound.
Compound Properties
A summary of the physical and chemical properties of this compound is essential for designing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂ | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 54-56 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents. |
Purification Techniques
The choice of purification technique will depend on the nature and quantity of impurities present in the crude material. The most common and effective methods for purifying substituted pyrroles are column chromatography and recrystallization. For thermally stable compounds, distillation can also be considered.
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating this compound from impurities with different polarities.
Principle: The crude compound is adsorbed onto a solid stationary phase (e.g., silica gel) and then eluted with a liquid mobile phase. Separation is achieved based on the differential partitioning of the compound and its impurities between the two phases.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Experimental Protocol:
-
Selection of Eluent System:
-
Perform TLC analysis of the crude material using various ratios of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. Based on protocols for similar compounds, a starting point could be a mixture of ethyl acetate and cyclohexane (e.g., 1:7 v/v).[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Wet-pack the column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to initiate the flow.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Compound:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Expected Purity and Yield:
-
Purity: >98% (as determined by HPLC or NMR)
-
Yield: 60-90% (dependent on the purity of the crude material)
Troubleshooting:
-
Poor Separation: Adjust the polarity of the eluent system. A less polar system will increase retention time, potentially improving separation.
-
Compound Streaking on TLC: Add a small amount (0.1-1%) of a modifying agent like triethylamine to the eluent to neutralize acidic sites on the silica gel, which can be beneficial for amine-containing compounds.[3]
-
Product Co-elution with Impurities: Consider using a different stationary phase (e.g., alumina) or a different solvent system.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, water, or mixtures thereof)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Ice bath
Experimental Protocol:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
For pyrrole derivatives, ethanol is often a suitable solvent.[4] Solvent mixtures like ethyl acetate/hexane can also be effective.[5]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions to avoid using an excess, which would reduce the yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
-
Expected Purity and Yield:
-
Purity: >99% (as determined by melting point, HPLC, or NMR)
-
Yield: 50-85% (dependent on the solubility profile and initial purity)
Troubleshooting:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try reheating the solution and allowing it to cool more slowly, or use a different solvent system.
-
No Crystal Formation: The solution may be too dilute. Evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
Low Yield: Too much solvent may have been used, or the compound may be significantly soluble even at low temperatures. Consider using a solvent mixture where the compound is less soluble.
Visual Workflow and Logic Diagrams
To aid in the understanding of the purification processes, the following diagrams illustrate the experimental workflows.
Caption: General purification workflows for this compound.
References
- 1. 1,5-Dimethylpyrrole-2-carbonitrile | C7H8N2 | CID 91812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles [cwejournal.org]
- 5. reddit.com [reddit.com]
Application Notes and Protocols for the HPLC Analysis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
Introduction
1,5-Dimethyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science.[1] Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such organic compounds. This document provides a detailed application note and protocol for the analysis of this compound using reverse-phase HPLC (RP-HPLC).
Principle of the Method
Reverse-phase HPLC is a chromatographic technique where the stationary phase is nonpolar and the mobile phase is polar. In this method, this compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a reverse-phase column, such as a C18 or a specialized column like Newcrom R1. The compound is eluted using a mobile phase typically composed of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape. Detection is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.
Data Presentation
Two potential starting methods are presented below. Method 1 is based on a direct recommendation for the analysis of this compound, while Method 2 is an adapted method from a structurally related aromatic nitrile, providing a more detailed set of initial parameters.
Table 1: HPLC Method Parameters for the Analysis of this compound
| Parameter | Method 1 (Recommended) | Method 2 (Adapted from Aromatic Nitrile) |
| Stationary Phase | Newcrom R1, 5 µm | C18, 3 µm, 100 Å |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 150 mm |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid* | Acetonitrile / Water / Ammonium Phosphate |
| Mode | Isocratic or Gradient | Isocratic |
| Flow Rate | Not Specified (Typically 1.0 mL/min) | 1.0 mL/min |
| Column Temperature | Not Specified (Ambient or 30 °C recommended) | Not Specified (Ambient or 30 °C recommended) |
| Detection Wavelength | Not Specified (220 nm recommended) | 220 nm |
| Injection Volume | Not Specified (10-20 µL recommended) | 1 µL |
| Sample Diluent | Mobile Phase or Acetonitrile/Water mixture | Acetonitrile |
*For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2][3]
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or Formic acid, analytical grade)
-
Ammonium phosphate (analytical grade)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Preparation of Solutions
Mobile Phase Preparation (Method 2 Example): To prepare a 1-liter mobile phase of Acetonitrile/Water (e.g., 50:50 v/v) with ammonium phosphate, dissolve a specified amount of ammonium phosphate in 500 mL of HPLC-grade water. Filter the aqueous solution through a 0.45 µm membrane filter. Add 500 mL of acetonitrile and mix thoroughly. Degas the mobile phase before use.
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the sample diluent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of working standard solutions of different concentrations by serial dilution with the sample diluent.
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range of the working standards. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis Procedure
-
System Equilibration: Purge the HPLC system with the mobile phase and equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a blank (sample diluent), followed by the working standard solutions and the sample solutions.
-
Data Acquisition: Record the chromatograms and integrate the peak areas corresponding to this compound.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of HPLC method development.
Caption: Experimental Workflow for HPLC Analysis.
Caption: Logical Flow of HPLC Method Development.
References
Application Notes and Protocols for the Derivatization of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile for Biological Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile and the subsequent biological evaluation of the synthesized compounds. This document outlines potential synthetic routes, detailed experimental protocols for biological assays, and expected activity based on structurally related molecules.
Introduction
Pyrrole-containing compounds are a significant class of heterocyclic molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrrole-2-carbonitrile scaffold, in particular, has been identified as a key pharmacophore in the development of inhibitors for enzymes such as Dipeptidyl Peptidase-4 (DPP-4), a target for type 2 diabetes, and Mycobacterial Membrane Protein Large 3 (MmpL3), a target for tuberculosis. This compound is a readily available starting material that offers multiple avenues for chemical modification to generate novel derivatives for biological screening. This document details the derivatization strategies and protocols for evaluating their potential as therapeutic agents.
Derivatization Strategies
The chemical structure of this compound allows for derivatization at several positions. The primary routes for modification include reactions involving the nitrile group and electrophilic substitution on the pyrrole ring.
A versatile approach to derivatization is the transformation of the nitrile group into an amidine moiety. This can be achieved through the Pinner reaction, which involves treatment of the nitrile with an alcohol in the presence of a strong acid to form an imidate, followed by reaction with an amine. This method allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocols
Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carboximidamide Derivatives
This protocol describes a general two-step procedure for the synthesis of N-substituted 1,5-Dimethyl-1H-pyrrole-2-carboximidamide derivatives.
Step 1: Formation of the Imidate Hydrochloride
-
Suspend this compound (1.0 eq) in anhydrous ethanol (5 mL per mmol of nitrile).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the reaction mixture remains cool.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 1,5-dimethyl-1H-pyrrole-2-carboximidate hydrochloride. This intermediate is typically used in the next step without further purification.
Step 2: Amidine Formation
-
Dissolve the crude imidate hydrochloride (1.0 eq) in anhydrous ethanol (10 mL per mmol of imidate).
-
Add the desired primary or secondary amine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the desired 1,5-Dimethyl-1H-pyrrole-2-carboximidamide derivative.
Caption: Synthetic workflow for amidine derivatives.
Biological Testing Protocols
This in vitro assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of Dipeptidyl Peptidase-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA)
-
Assay buffer: Tris-HCl buffer (pH 8.0)
-
Synthesized compounds (dissolved in DMSO)
-
Positive control: Sitagliptin
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control (Sitagliptin) in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted test compound or control to each well. For the negative control, add 50 µL of assay buffer with 1% DMSO.
-
Add 25 µL of the human recombinant DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the G-p-NA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the DPP-4 inhibition assay.
This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Synthesized compounds (dissolved in DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a two-fold serial dilution of the test compounds and positive controls in the appropriate growth medium in a 96-well plate.
-
Prepare an inoculum of the microbial strain adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the serially diluted compounds.
-
Include a positive control well (microbes with no compound) and a negative control well (medium only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
The following tables summarize the expected biological activity of derivatized this compound compounds based on published data for structurally similar molecules.
Table 1: In Vitro DPP-4 Inhibitory Activity of Pyrrole-2-carbonitrile Analogs
| Compound ID | R-Group on Amidine | IC50 (nM) | Reference |
| Analog 1 | 3-aminopiperidin-1-yl | 4 | [1] |
| Analog 2 | (R)-3-aminopiperidin-1-yl | 10 | [1] |
| Analog 3 | 2-amino-2-methylpropyl | 17 | [2] |
| Analog 4 | 2-aminoethyl | 23 | [3] |
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| Analog 5 | 2-carboxamide | M. tuberculosis | <0.016 | [4] |
| Analog 6 | 2-carbohydrazide | M. tuberculosis H37Rv | 0.01-20.0 | [5] |
| Analog 7 | 2-amino-5-aryl | S. aureus | Equal to gentamicin | [6] |
| Analog 8 | 2,3,4-trisubstituted | S. aureus | > Ciprofloxacin | [1] |
Signaling Pathway
DPP-4 Inhibition and the Incretin Pathway
DPP-4 inhibitors exert their therapeutic effect in type 2 diabetes by modulating the incretin pathway. Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are hormones released from the gut in response to food intake. They stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. DPP-4 is an enzyme that rapidly inactivates GLP-1 and GIP. By inhibiting DPP-4, the synthesized pyrrole derivatives can increase the circulating levels of active incretins, leading to enhanced insulin secretion and improved glycemic control.
Caption: The incretin pathway and the mechanism of DPP-4 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 5. brieflands.com [brieflands.com]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process. The first step is the synthesis of the 1,5-dimethyl-1H-pyrrole ring via the Paal-Knorr reaction. This is followed by the introduction of the nitrile group at the C2 position, often through a Vilsmeier-Haack type reaction or other cyanation methods.
Q2: My overall yield is low. What are the general factors I should investigate?
Low yields in pyrrole synthesis can stem from several factors. Key areas to review include the purity of your starting materials, the reaction conditions (temperature, time, and solvent), the stoichiometry of the reactants, and the presence of moisture, as some synthetic steps are sensitive to water.[1]
Q3: I am observing a significant amount of a dark, tarry substance in my crude product. What is the likely cause?
The formation of dark, polymeric materials is a common issue in pyrrole synthesis, often caused by overly acidic conditions or high temperatures. These conditions can lead to the polymerization of the starting materials or the pyrrole product itself.
Q4: What are the typical methods for purifying the final product?
Purification of this compound can be achieved through several methods. Vacuum distillation is effective for separating the product from non-volatile impurities. For higher purity, column chromatography using silica gel or alumina is often employed. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield in the Paal-Knorr Synthesis of 1,5-Dimethyl-1H-pyrrole
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. |
| Poorly reactive starting materials. | Ensure the purity of the 1,4-dicarbonyl compound and the amine. Consider using a slight excess of the amine. | |
| Formation of furan byproduct | Reaction conditions are too acidic (pH < 3). | Conduct the reaction under neutral or weakly acidic conditions. Acetic acid can be used as a catalyst. |
| Product degradation | Excessively high temperatures or prolonged reaction times. | Optimize the temperature and reaction time to find a balance between reaction completion and product stability. |
Problem 2: Low Yield or No Reaction during Cyanation
| Symptom | Possible Cause | Suggested Solution |
| No reaction | Inactive cyanating agent. | Use a fresh or properly stored cyanating agent. For Vilsmeier-Haack type reactions, ensure the Vilsmeier reagent is freshly prepared. |
| Deactivated pyrrole ring. | The 1,5-dimethyl-1H-pyrrole may be less reactive than unsubstituted pyrrole. Stronger activating conditions may be necessary. | |
| Formation of multiple products | Lack of regioselectivity. | The cyanation of pyrroles can sometimes lead to substitution at other positions. Carefully control the reaction temperature and the stoichiometry of the reagents. |
| Degradation of the pyrrole ring. | The pyrrole ring can be sensitive to the harsh conditions of some cyanation reactions. Consider using milder cyanating agents or protecting groups if necessary. |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 1,5-Dimethyl-1H-pyrrole
This protocol is a general procedure and may require optimization for your specific laboratory conditions.
Materials:
-
2,5-Hexanedione
-
Methylamine (e.g., as a solution in a suitable solvent)
-
Glacial acetic acid (optional, as a catalyst)
-
Solvent (e.g., ethanol, water, or neat)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and methylamine (1-1.2 equivalents).
-
If desired, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up, which may include extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
The crude 1,5-dimethyl-1H-pyrrole can be purified by vacuum distillation.
Protocol 2: Cyanation of 1,5-Dimethyl-1H-pyrrole (Modified Vilsmeier-Haack Approach)
This protocol is adapted from the synthesis of similar cyanopyrroles and may require optimization.
Materials:
-
1,5-Dimethyl-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Vilsmeier Reagent Formation: In a dry flask under an inert atmosphere, slowly add POCl₃ to an excess of DMF at 0 °C. Allow the mixture to stir and warm to room temperature to form the Vilsmeier reagent.
-
Formylation: Cool the Vilsmeier reagent back to 0 °C and slowly add a solution of 1,5-dimethyl-1H-pyrrole in anhydrous dichloromethane.
-
Allow the reaction to proceed, monitoring by TLC.
-
Work-up: Quench the reaction by carefully pouring it into a cold aqueous solution of sodium formate. Extract the product with an organic solvent.
-
Oxime Formation and Dehydration: The resulting aldehyde can be converted to the nitrile. This typically involves reaction with hydroxylamine hydrochloride to form the oxime, followed by dehydration using a reagent like acetic anhydride or a thermal method to yield the nitrile.
-
Purification: The crude this compound can be purified by column chromatography or vacuum distillation.
Data Presentation
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Catalyst (mol%) | Yield (%) |
| 1 | Ethanol | Reflux | 4 | Acetic Acid (10) | |
| 2 | Water | 100 | 6 | None | |
| 3 | Neat | 120 | 2 | None | |
| 4 | Toluene | Reflux | 8 | p-TSA (5) |
Visualizations
Caption: General two-step synthesis workflow for this compound.
Caption: Troubleshooting logic for optimizing the synthesis yield.
References
common side reactions in Paal-Knorr pyrrole synthesis and their avoidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Paal-Knorr pyrrole synthesis. This resource addresses common side reactions and other experimental challenges to help ensure successful synthesis of substituted pyrroles.
Frequently Asked Questions (FAQs)
Q1: What is the Paal-Knorr pyrrole synthesis?
The Paal-Knorr synthesis is a widely used and robust chemical reaction for the synthesis of substituted pyrroles.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][3][4] This method is valued for its operational simplicity and generally provides good to excellent yields of the desired pyrrole derivatives.[1][5]
Q2: What is the accepted mechanism for the Paal-Knorr pyrrole synthesis?
The reaction is initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][5] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1][5] Computational studies suggest this hemiaminal cyclization is the preferred reaction pathway.[1]
Q3: What are the most common side reactions in the Paal-Knorr pyrrole synthesis?
The most prevalent side reactions are the formation of a furan byproduct and polymerization of starting materials or the product.[6][7] Furan formation occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before the amine can react.[6][7] Polymerization, often resulting in a dark, tarry mixture, can be caused by excessively high temperatures or highly acidic conditions.[6]
Q4: How can furan byproduct formation be minimized?
To minimize the formation of the furan byproduct, it is crucial to control the acidity of the reaction.[7] Operating at a pH greater than 3 is recommended, as highly acidic conditions (pH < 3) favor furan synthesis.[4][6] Using an excess of the amine can also help to favor the pyrrole formation over the competing furan cyclization.[6][8]
Q5: My reaction is sluggish or incomplete. What are the potential causes?
Several factors can lead to a slow or incomplete reaction:
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[6][7] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[6][7]
-
Sub-optimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction.[6]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While often necessary, an unsuitable catalyst can hinder the reaction.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction, side reactions, or purification losses. | Optimize reaction time and temperature. Check the purity of starting materials.[7][8] Consider using a milder catalyst or adjusting the pH.[6] Review and optimize the purification method.[6] |
| Significant Furan Byproduct | Excessively acidic conditions (pH < 3).[4][6] | Decrease the acidity to a pH > 3.[6] Use a larger excess of the amine.[6] |
| Dark, Tarry Reaction Mixture | Polymerization of starting materials or product.[6] | Lower the reaction temperature.[6] Use a milder acid catalyst or consider running the reaction under neutral conditions.[6] |
| Reaction is Slow or Stalled | Low reactivity of starting materials (steric hindrance or electronic effects).[6][7] Suboptimal reaction conditions. | Moderately increase the reaction temperature or time.[6] Experiment with different Brønsted or Lewis acids as catalysts.[7] |
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis (Conventional Heating)
This protocol describes a microscale synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[1]
-
Add one drop of concentrated hydrochloric acid to the mixture.[1][5]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[1]
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[5][6]
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[5][6]
-
Collect the crystals by vacuum filtration and wash them with cold water.[6]
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[1][5]
Expected Yield: Approximately 52% (178 mg).[1]
General Protocol for Microwave-Assisted Paal-Knorr Pyrrole Synthesis
This protocol is a general method for the synthesis of substituted pyrroles using microwave irradiation.
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[1]
-
Add the chosen solvent and catalyst, if required.[1]
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[1][5]
-
After the reaction is complete, cool the vial to room temperature.[1]
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[1]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[1]
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole
| Catalyst | Time (min) | Yield (%) |
| Acetic Acid | 30 | 85 |
| Iodine | 10 | 92 |
| Ferric Chloride | 15 | 90 |
| Zinc Chloride | 25 | 88 |
| No Catalyst | 120 | 40 |
Reaction conditions: Acetonylacetone and p-bromoaniline at 60°C.
Visualizations
Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis.
Caption: Troubleshooting guide for common Paal-Knorr synthesis issues.
Caption: General experimental workflow for the Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and reliable synthetic route is a two-step process. The first step is the Paal-Knorr synthesis of the 1,5-dimethylpyrrole intermediate from 2,5-hexanedione and methylamine.[1][2][3] The second step involves the introduction of a nitrile group at the 2-position of the pyrrole ring, which is typically achieved through a Vilsmeier-Haack formylation followed by the conversion of the resulting aldehyde to a nitrile.
Q2: What are the main challenges in the Paal-Knorr synthesis of 1,5-dimethylpyrrole?
The main challenges include achieving a high yield, preventing the formation of furan byproducts, and avoiding the production of dark, tarry materials which can complicate purification.[1] Reaction conditions such as temperature, catalyst, and reaction time are critical for a successful synthesis.[4]
Q3: What are the key considerations for the Vilsmeier-Haack formylation of 1,5-dimethylpyrrole?
The Vilsmeier-Haack reaction is an effective method for formylating electron-rich pyrroles.[5][6] Key considerations include the purity of the reagents (DMF and POCl₃), reaction temperature control to manage the exothermic reaction, and ensuring an efficient work-up to hydrolyze the intermediate iminium salt.[7] The regioselectivity of the formylation is influenced by both steric and electronic factors of the substituents on the pyrrole ring.[8][9]
Q4: What methods can be used to convert the 2-formyl-1,5-dimethylpyrrole to the final nitrile product?
Several methods can be employed for this conversion. A common approach involves reacting the aldehyde with hydroxylamine to form an oxime, which is then dehydrated to the nitrile. Other one-pot methods using reagents like hydroxylamine hydrochloride in the presence of a dehydrating agent can also be effective.
Q5: Is direct cyanation of 1,5-dimethylpyrrole a viable alternative?
Direct cyanation of electron-rich pyrroles is a possible alternative, potentially shortening the synthetic route. Reagents such as chlorosulfonyl isocyanate (CSI) or N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) under Lewis acid catalysis can be used for the direct introduction of a nitrile group onto the pyrrole ring.[10][11] However, optimizing the regioselectivity and yield for a specific substituted pyrrole like 1,5-dimethylpyrrole may require careful tuning of the reaction conditions.
Troubleshooting Guides
Part 1: Paal-Knorr Synthesis of 1,5-Dimethylpyrrole
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS. If the reaction is sluggish, consider moderately increasing the reaction temperature or extending the reaction time.[1] |
| Suboptimal Catalyst | The Paal-Knorr reaction is often acid-catalyzed. A weak acid like acetic acid can accelerate the reaction. Ensure the appropriate catalyst is being used at the correct concentration.[2][3] |
| Poorly Reactive Starting Materials | Ensure the purity of 2,5-hexanedione and methylamine. Impurities can inhibit the reaction. |
| Product Volatility | 1,5-dimethylpyrrole is a relatively volatile compound. Ensure that the work-up and purification steps are performed in a way that minimizes product loss through evaporation. |
Issue 2: Formation of a Major Byproduct (Likely 2,5-Dimethylfuran)
| Possible Cause | Suggested Solution |
| Excessively Acidic Conditions | Strong acidic conditions (pH < 3) can favor the acid-catalyzed self-cyclization of 2,5-hexanedione to form 2,5-dimethylfuran.[1] Use a weaker acid catalyst (e.g., acetic acid) or perform the reaction under neutral conditions. |
| Insufficient Amine | Ensure that a sufficient excess of methylamine is used to favor the formation of the pyrrole over the furan. |
Issue 3: Formation of a Dark, Tarry Mixture
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Excessively high temperatures can lead to the polymerization of the starting materials or the pyrrole product.[1] Lower the reaction temperature and monitor the reaction progress closely. |
| Strongly Acidic Conditions | Highly acidic conditions can also promote polymerization. Use a milder catalyst or neutral conditions. |
| Exposure to Air/Light | Pyrroles can be sensitive to oxidation and light, leading to colored impurities. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction mixture from light.[12] |
Part 2: Vilsmeier-Haack Formylation of 1,5-Dimethylpyrrole
Issue 1: Low Yield of 2-Formyl-1,5-dimethylpyrrole
| Possible Cause | Suggested Solution |
| Impure Reagents | Use freshly distilled or high-purity DMF and POCl₃. The Vilsmeier reagent is sensitive to moisture.[13] |
| Inefficient Vilsmeier Reagent Formation | Ensure the Vilsmeier reagent is pre-formed at a low temperature (e.g., 0 °C) before the addition of the pyrrole substrate. |
| Incomplete Hydrolysis | The intermediate iminium salt must be completely hydrolyzed during the work-up to yield the aldehyde. Ensure sufficient water and adequate stirring during the hydrolysis step.[7] |
| Side Reactions | Over-formylation (diformylation) can occur, especially with prolonged reaction times or excess Vilsmeier reagent. Use a controlled stoichiometry of the Vilsmeier reagent. |
Issue 2: Formation of Multiple Products (Isomers)
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | While formylation of 1,5-dimethylpyrrole is expected to predominantly occur at the 2-position due to the directing effect of the N-methyl group and the activating effect of the C5-methyl group, some formylation at the 3-position may occur. The ratio of isomers is influenced by steric and electronic factors.[8][9] |
| Reaction Temperature | Reaction temperature can influence the isomer ratio. Running the reaction at a lower temperature may improve selectivity. |
Part 3: Conversion of Aldehyde to Nitrile
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Oxime Formation | Ensure complete conversion of the aldehyde to the oxime by using a sufficient excess of hydroxylamine and allowing adequate reaction time. |
| Inefficient Dehydration of Oxime | The choice of dehydrating agent is crucial. Acetic anhydride or other potent dehydrating agents are commonly used. Ensure anhydrous conditions. |
| Side Reactions | The nitrile group can be susceptible to hydrolysis under acidic or basic conditions during work-up. Maintain a neutral pH during extraction and purification. |
| Product Purification | The final product may require careful purification by chromatography or recrystallization to remove any unreacted starting materials or byproducts.[14] |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Dimethylpyrrole (Paal-Knorr Synthesis)
Materials:
-
2,5-Hexanedione
-
Methylamine (40% solution in water)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione (1.0 eq) and an excess of 40% aqueous methylamine solution (2.0-3.0 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,5-dimethylpyrrole.
-
Purify the crude product by vacuum distillation if necessary.
Protocol 2: Synthesis of 2-Formyl-1,5-dimethylpyrrole (Vilsmeier-Haack Formylation)
Materials:
-
1,5-Dimethylpyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Saturated sodium acetate solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous DMF (1.2 eq) and anhydrous DCM.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (1.1 eq) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,5-dimethylpyrrole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated sodium acetate solution.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound
Materials:
-
2-Formyl-1,5-dimethylpyrrole
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-formyl-1,5-dimethylpyrrole (1.0 eq) in formic acid.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
| Step | Reaction | Starting Materials | Reagents & Conditions | Typical Yield | Reference(s) |
| 1 | Paal-Knorr Synthesis | 2,5-Hexanedione, Methylamine | Acetic acid (cat.), Reflux | 70-85% | [1],[12] |
| 2 | Vilsmeier-Haack Formylation | 1,5-Dimethylpyrrole | POCl₃, DMF, DCM, 0 °C to RT | 60-75% | [7] |
| 3 | Aldehyde to Nitrile Conversion | 2-Formyl-1,5-dimethylpyrrole | NH₂OH·HCl, HCOOH, Reflux | 70-90% | - |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Separation of 1,5-Dimethylpyrrole-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Substituted Pyrroles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of substituted pyrroles.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of substituted pyrroles in a question-and-answer format.
General Purity and Stability Issues
Question 1: My "purified" pyrrole is colored (e.g., yellow, brown, or black), even after column chromatography. What is the cause and how can I fix it?
Answer: Color in a purified pyrrole sample is a frequent issue stemming from several factors:
-
Oxidation: Pyrroles, particularly those with electron-donating groups, are highly susceptible to oxidation when exposed to air and light, which leads to the formation of colored polymeric impurities.[1] This degradation can be accelerated by any residual acid from the synthesis.[1]
-
Residual Catalysts: If metal catalysts (e.g., Pd, Ru, Fe) were used in the synthesis, trace amounts might remain and cause coloration.[1]
-
Highly Conjugated Byproducts: The synthesis process itself can generate small quantities of highly conjugated, and therefore colored, side products.[1]
Troubleshooting Steps:
-
Minimize Exposure to Air and Light: Handle the compound quickly, and if possible, perform purification and storage under an inert atmosphere (e.g., nitrogen or argon).[1] Store the final product in amber vials at low temperatures.[1]
-
Acid Scavenging: Before purification, ensure all acidic residues from the synthesis are quenched and removed during the workup. Washing the organic extract with a mild base solution, such as sodium bicarbonate, is an effective method.[1]
-
Charcoal Treatment: Dissolve the crude or colored product in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter the charcoal off through a pad of Celite. Note that this can sometimes reduce the overall yield.[1]
-
Re-purification: A second, careful purification by flash column chromatography or recrystallization may be necessary to remove the persistent colored impurities.[1]
Column Chromatography Issues
Question 2: My substituted pyrrole is streaking or tailing on the silica gel column, resulting in poor separation.
Answer: Streaking and tailing are common when purifying nitrogen-containing heterocycles like pyrroles on standard silica gel. This is often caused by strong interactions between the basic lone pair of the pyrrole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1]
Troubleshooting Steps:
-
Use a Basic Modifier in the Eluent: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase. Common choices include:
-
Use an Alternative Stationary Phase:
-
Optimize the Solvent System: Employ a solvent gradient where the polarity is increased very slowly over the course of the separation. This can help improve the resolution between your product and closely related impurities.[1]
Question 3: My pyrrole derivative is irreversibly stuck on the silica gel column and will not elute.
Answer: This issue occurs when the compound is strongly adsorbed to the stationary phase. It can be particularly problematic for highly polar or electron-rich pyrroles.
Troubleshooting Steps:
-
Drastic Polarity Increase: If you are using a standard hexane/ethyl acetate system, try flushing the column with a much more polar solvent system, such as dichloromethane/methanol.[1]
-
Use an Acidic Modifier (with caution): If your compound is stable in acidic conditions, adding a small percentage of acetic acid or formic acid to the eluent can help displace the compound from the silica by protonating it.[1] Caution: This should only be attempted if you are certain of your compound's stability, as acids can promote polymerization and decomposition of sensitive pyrroles.[2][3]
Recrystallization Issues
Question 4: My compound "oils out" as a liquid instead of forming crystals during recrystallization.
Answer: "Oiling out" happens when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This typically occurs if the solution is cooled too quickly, is overly supersaturated, or if the melting point of the compound is lower than the temperature of the solution.[1]
Troubleshooting Steps:
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask (e.g., with glass wool or a towel) can facilitate this.[1]
-
Reduce the Concentration: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and then attempt to cool it slowly again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a binary solvent system to find conditions that favor crystal formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Paal-Knorr synthesis?
A1: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, can lead to several common impurities:[4]
-
Unreacted 1,4-dicarbonyl compound: This can often be separated via column chromatography.[4]
-
Furan byproduct: If the reaction is conducted under strongly acidic conditions (pH < 3), the competing Paal-Knorr furan synthesis can become a significant side reaction.[4]
-
Incompletely cyclized intermediates: Hemiaminal or imine intermediates may persist, though they are often less stable and may be removed during aqueous workup and purification.[4]
Q2: How can I effectively remove water from my crude pyrrole product?
A2: Water can be a persistent contaminant, sometimes forming azeotropes with pyrrole.[5]
-
Drying Agents: For a final drying step, solid potassium hydroxide (KOH) can be used, but contact time should be minimized as prolonged exposure can lead to the formation of potassium pyrrole, reducing the yield.[6][7]
-
Azeotropic Distillation: Refluxing the crude product with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be effective.[6]
-
Chemical Treatment: Treating the crude mixture with an activated carboxylic acid derivative (e.g., methyl formate, acetic anhydride) can convert water into other compounds, allowing for a final purity of <0.1% water after distillation.[5][8]
Q3: Which purification method generally provides the highest purity for substituted pyrroles?
A3: The optimal method depends on the specific properties of the substituted pyrrole.
-
Fractional Distillation: For thermally stable, volatile pyrroles, fractional distillation under reduced pressure is a superior method for achieving very high purity (>99.9%).[6] It is particularly effective at removing non-volatile impurities and can be combined with prior chemical treatment (e.g., acid wash) to remove basic impurities like pyrrolidine.[5][6]
-
Preparative HPLC: For non-volatile or thermally sensitive compounds, preparative High-Performance Liquid Chromatography (HPLC) offers excellent separation and can achieve very high purity (>99%), especially for challenging separations of closely related isomers.[1]
-
Column Chromatography & Recrystallization: A combination of flash column chromatography followed by recrystallization is the most common and versatile approach, capable of yielding high purity products (95-99%).[1]
Data Presentation: Purification Method Outcomes
The following table summarizes the typical outcomes for different purification techniques applied to substituted pyrroles.
| Purification Technique | Typical Yield | Typical Purity | Notes |
| Single-Solvent Recrystallization | 60-90% | >98% | Highly dependent on finding the ideal solvent. Best for removing small amounts of impurities.[1] |
| Flash Column Chromatography | 40-80% | 95-99% | Good for separating compounds with different polarities. Yield can be lower due to product loss on the column.[1] |
| Preparative HPLC | 30-70% | >99% | Excellent for achieving very high purity, especially for difficult separations.[1] |
| Fractional Distillation | High | >99.9% | Best for thermally stable, volatile compounds. Can significantly reduce water and pyrrolidine content.[5][6][8] |
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
-
Prepare the Slurry: In a beaker, add dry silica gel to a non-polar solvent (e.g., hexane).
-
Add Basic Modifier: Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Pack the Column: Pour the silica slurry into the chromatography column and allow it to pack under gravity or with light pressure.
-
Equilibrate: Run 2-3 column volumes of your starting eluent (containing 1% triethylamine) through the packed column to ensure it is fully equilibrated.
-
Load the Sample: Dissolve your crude pyrrole in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. Carefully load the dry sample onto the top of the column.
-
Elute: Begin elution with your solvent system (e.g., hexane/ethyl acetate + 1% triethylamine), gradually increasing the polarity as needed to elute your compound.
-
Collect and Analyze: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus. For high efficiency, use a column with a high number of theoretical plates, such as a Vigreux or packed column. Ensure all glass joints are properly sealed for vacuum.
-
Chemical Pre-treatment (Optional): To remove basic impurities like pyrrolidine, treat the crude pyrrole with an aqueous mineral acid (e.g., 10-30% sulfuric acid).[5][6] Separate the organic layer, dry it briefly, and proceed to distillation. To remove water, treat with an activated carboxylic acid derivative.[8]
-
Charge the Flask: Add the crude pyrrole to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin stirring and gently heat the flask using a heating mantle.
-
Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 20-300 mbar).[5]
-
Collect an initial fraction of any low-boiling impurities.
-
Carefully collect the main fraction of the pure substituted pyrrole at its boiling point at the given pressure. Maintain a bottom temperature below 160°C to minimize thermal degradation.[5][8]
-
Stop the distillation before the flask distills to dryness.
-
Visualizations
Caption: Troubleshooting flowchart for colored pyrrole impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
preventing polymerization of pyrrole derivatives during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of pyrrole derivatives, with a primary focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: My pyrrole monomer is turning dark and viscous upon storage. What is happening and how can I prevent it?
A1: Pyrrole is susceptible to spontaneous polymerization upon exposure to air, light, and heat, resulting in the formation of a dark-colored polymer, often referred to as "pyrrole black".[1][2] This process is initiated by oxidation. To prevent this, pyrrole should be purified by distillation immediately before use.[1] For storage, it is recommended to aliquot the freshly distilled, colorless liquid into small containers under an inert atmosphere (e.g., nitrogen or argon) and store them at low temperatures, such as in a freezer at -80°C.[3] This minimizes its exposure to oxygen and light, significantly slowing down the polymerization process.
Q2: What are the most common side reactions during the synthesis of substituted pyrroles?
A2: Besides polymerization, several other side reactions can occur depending on the chosen synthetic route. In the widely used Paal-Knorr synthesis, the most common side reaction is the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material to form a furan byproduct.[4] In the Hantzsch pyrrole synthesis, the formation of furan derivatives can also be a significant side reaction.[4] Self-condensation of α-amino ketones can be a competing reaction in the Knorr synthesis.[4]
Q3: How can I minimize the formation of furan byproducts in the Paal-Knorr synthesis?
A3: The formation of furan byproducts in the Paal-Knorr synthesis is acid-catalyzed.[4] Therefore, controlling the acidity of the reaction medium is crucial. Careful optimization of the pH is necessary to favor the reaction pathway leading to the pyrrole. Using a sufficient concentration of the amine or ammonia reactant can also help to promote the desired reaction over the competing furan formation.[4]
Q4: Can the choice of solvent influence the polymerization of pyrrole derivatives?
A4: Yes, the solvent can have a significant impact on the polymerization reaction. For instance, in the synthesis of poly(3,4-ethylenedioxypyrrole), aqueous solutions were found to be more favorable for polymerization compared to organic solvents like acetonitrile (CH3CN) and dichloromethane (CH2Cl2).[5] The choice of solvent can affect the solubility of the monomer and the growing polymer chains, as well as the rate of the polymerization reaction.
Troubleshooting Guides
Issue 1: Low Yield and Formation of an Insoluble Black Precipitate
Symptoms:
-
The reaction mixture turns dark brown or black.
-
A significant amount of an insoluble, tar-like solid is formed.
-
The yield of the desired pyrrole derivative is very low.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxidative Polymerization | - Ensure all reactions are carried out under an inert atmosphere (Nitrogen or Argon).[4] - Use freshly distilled pyrrole and deoxygenated solvents.[1] - Avoid exposure of the reaction mixture to light by covering the reaction flask with aluminum foil.[6] |
| Inappropriate Reaction Temperature | - A low polymerization temperature is often desirable as it slows down the oxidation rate of pyrrole monomers, which can help in forming regular polymer chains and preventing side reactions.[7] - Optimize the reaction temperature. For some syntheses, room temperature or even lower temperatures might be necessary to suppress polymerization. |
| Presence of Oxidizing Impurities | - Purify all starting materials to remove any trace oxidizing agents.[4] - Ensure the reaction setup is clean and free from contaminants. |
| Incompatible Catalysts or Reagents | - Certain catalysts, especially strong Lewis acids or oxidizing agents, can promote polymerization.[5] - Consider using milder catalysts. For example, iodine-catalyzed Paal-Knorr reactions can proceed under mild conditions.[8] |
Issue 2: The Desired Pyrrole Product is Contaminated with Polymeric Byproducts
Symptoms:
-
The purified product shows broad signals in NMR spectroscopy, characteristic of polymeric material.
-
The product has a high molecular weight distribution upon analysis by techniques like Gel Permeation Chromatography (GPC).
-
The product is difficult to crystallize and may appear as an oil or amorphous solid.
Troubleshooting Steps for Purification:
| Method | Description |
| Solvent Extraction | - Polypyrrole is often insoluble in common organic solvents. Attempt to dissolve the desired product in a suitable solvent (e.g., dichloromethane, ethyl acetate) and filter off the insoluble polymer. |
| Column Chromatography | - Use silica gel or alumina column chromatography to separate the monomeric pyrrole derivative from the higher molecular weight oligomers and polymers. A gradient elution with a non-polar to a more polar solvent system is often effective. |
| Precipitation/Recrystallization | - If the desired product is crystalline, attempt recrystallization from a suitable solvent system. This can help in selectively crystallizing the pure compound, leaving the amorphous polymer in the mother liquor. |
| Use of Polymerization Inhibitors | - In some cases, adding a small amount of a polymerization inhibitor, such as imidazole, during the reaction can reduce the formation of polymers.[5][9] |
Key Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Synthesis of N-Substituted Pyrroles
This protocol is adapted from a modified Paal-Knorr method and is suitable for reacting 2,5-dimethoxytetrahydrofuran with various amines.[10]
-
Reactant Preparation: In a reaction vessel, mix 2,5-dimethoxytetrahydrofuran and the desired amine.
-
Catalyst Addition: Add a catalytic amount of molecular iodine to the mixture.
-
Reaction Conditions: If one of the reactants is a liquid, the reaction can often proceed without a solvent.[11] For solid reactants, a minimal amount of a suitable solvent can be used. The reaction can be performed at room temperature or accelerated using microwave irradiation.[10]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Oxidative polymerization mechanism of pyrrole.
Caption: Troubleshooting workflow for pyrrole synthesis.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. biosynce.com [biosynce.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Simple synthesis of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of Pyrrole-2-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-2-carbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Catalyst Performance Overview
The following table summarizes quantitative data for various catalysts employed in the synthesis of pyrrole-2-carbonitriles, offering a comparative overview of their efficiency under different reaction conditions.
| Catalyst/Reagent | Substrate(s) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| DDQ | 3,4-dihydro-2H-pyrrole-2-carbonitriles | 115 - 120 | Reflux (Toluene) | 2 - 4 | 47 - 94 | [1] |
| Cu(OTf)₂ | N,N-disubstituted formamides, TMSCN, alkenes/alkynes | Catalytic | Not specified | Not specified | Good | [2] |
| Chlorosulfonyl Isocyanate (CSI) | 1-Methylpyrrole | Stoichiometric | -6 to 0 | Not specified | 76 - 95 | [3][4] |
| Modified Vilsmeier-Haack | Pyrrole | Stoichiometric | Reflux | 10 | 64 |
Troubleshooting Guides & FAQs
This section provides practical solutions to common issues encountered during the synthesis of pyrrole-2-carbonitrile using various catalytic methods.
DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) Oxidation
Question: My oxidation of a substituted 3,4-dihydro-2H-pyrrole-2-carbonitrile with DDQ is resulting in a low yield and a complex mixture of byproducts. What could be the cause?
Answer: Low yields and byproduct formation in DDQ oxidations can arise from several factors:
-
Substrate Sensitivity: Alkyl-substituted pyrrolines can be particularly labile towards DDQ oxidation, leading to autoxidation and oxidative dealkylation.[1]
-
Reaction Conditions: The reaction is typically carried out at reflux in toluene. Lowering the temperature might reduce byproduct formation, but it could also slow down the reaction rate. Careful monitoring by TLC is crucial to determine the optimal reaction time.
-
Stoichiometry of DDQ: Using a slight excess of DDQ (1.15-1.20 equivalents) is generally recommended.[1] However, a large excess can lead to over-oxidation and the formation of undesired products.
-
Work-up Procedure: The reaction mixture should be washed with an aqueous base (e.g., 10% NaOH) to remove the hydroquinone byproduct (DDQH₂).[1] Incomplete removal can complicate purification.
Question: I am observing a significant amount of starting material even after prolonged reaction time with DDQ. What should I do?
Answer: Incomplete conversion can be due to:
-
Insufficient DDQ: Ensure that the DDQ used is of high purity and that the correct stoichiometry has been used.
-
Solvent Choice: Toluene is a common solvent. Ensure it is dry, as water can react with DDQ.[5]
-
Alternative Oxidants: If DDQ proves ineffective for your specific substrate, other oxidants like chloranil have been used for similar transformations, although they may require different reaction conditions.[1]
Copper(II) Triflate (Cu(OTf)₂) Catalysis
Question: My Cu(OTf)₂-catalyzed multicomponent reaction to form a polysubstituted pyrrole-2-carbonitrile is not proceeding as expected. What are the potential issues?
Answer: The success of Cu(OTf)₂-catalyzed reactions often depends on:
-
Catalyst Activity: Cu(OTf)₂ is known for its dual role as a Lewis acid and a metal catalyst.[6] Its activity can be influenced by the presence of coordinating solvents or impurities. Ensure the catalyst is of high quality and the reaction is performed under anhydrous conditions.
-
Reaction Mechanism Complexity: These are often complex, multi-step reactions. The formation of the initial α-aminonitrile and the subsequent cycloaddition are critical steps.[2] Any factor that hinders these steps, such as steric hindrance in the substrates, can affect the overall yield.
-
Final Oxidation Step: The cycloaddition product often requires a final oxidation step, for which DDQ is commonly used, to yield the aromatic pyrrole.[2] Ensure this step is carried out under optimal conditions.
Question: How can I troubleshoot a sluggish Cu(OTf)₂-catalyzed reaction?
Answer:
-
Catalyst Loading: While catalytic amounts are used, optimizing the catalyst loading for your specific substrates may be necessary.
-
Temperature: Gently heating the reaction mixture might be required to drive the reaction to completion.
-
Additives: In some copper-catalyzed reactions, the addition of a mild base or other additives can influence the outcome.
Chlorosulfonyl Isocyanate (CSI) Method
Question: I am getting a low yield in my synthesis of pyrrole-2-carbonitrile using chlorosulfonyl isocyanate. What are the critical parameters to control?
Answer: This reaction is highly sensitive to reaction conditions:
-
Temperature Control: The initial reaction of the pyrrole with CSI should be performed at low temperatures (-6 to 0 °C) to control the reactivity of the highly electrophilic CSI.[3]
-
Reagent Purity: CSI is extremely reactive and moisture-sensitive. Use of freshly opened or distilled CSI is recommended.
-
Stoichiometry: A 1:1 molar ratio of the pyrrole to CSI is generally optimal.[4]
-
Role of DMF: N,N-Dimethylformamide (DMF) is believed to act as a catalyst in the conversion of the intermediate to the nitrile. Using at least two equivalents of DMF is preferred.[3]
-
Base Addition: A tertiary amine base, such as triethylamine, is added to neutralize the generated acids and facilitate the final elimination step.[3]
Question: The work-up of my CSI reaction is problematic, leading to product loss. Any suggestions?
Answer:
-
Quenching: The reaction is typically quenched by pouring it onto ice. This should be done carefully due to the reactivity of any remaining CSI.
-
Extraction: The product is usually extracted with an organic solvent. Multiple extractions may be necessary to ensure complete recovery.
-
Purification: The crude product is often purified by vacuum distillation or column chromatography.[3]
Modified Vilsmeier-Haack Reaction
Question: My attempt to synthesize pyrrole-2-carbonitrile via a modified Vilsmeier-Haack reaction is giving a complex mixture. How can I improve the outcome?
Answer: The Vilsmeier-Haack reaction for nitrile formation involves the reaction of a Vilsmeier reagent with hydroxylamine hydrochloride. Key factors for success include:
-
Purity of Reagents: The Vilsmeier reagent is formed in situ from a formamide (like DMF) and an activating agent (like oxalyl chloride or phosphorus oxychloride). The purity of these reagents is critical.
-
Reaction Conditions: The formation of the Vilsmeier reagent is typically done at low temperatures. The subsequent reaction with the pyrrole and then with the hydroxylamine/pyridine mixture often requires heating (reflux).
-
Work-up: The work-up involves neutralization with a base (e.g., NaHCO₃) and extraction. Careful pH control and thorough extraction are important for isolating the product. Tarry byproducts are common, and filtration through Celite may be necessary.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Pyrrole-2-carbonitriles via DDQ Oxidation
This protocol is adapted from the procedure described by Simple et al.[1]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the 3,4-dihydro-2H-pyrrole-2-carbonitrile substrate.
-
Reagent Addition: Add toluene (15–20 mL per mmol of substrate). To this solution, add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.15–1.20 equivalents).
-
Reaction: Stir the reaction mixture and heat it to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash it with a 10% aqueous solution of sodium hydroxide (NaOH) to remove the DDQ byproduct.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-Methylpyrrole-2-carbonitrile using Chlorosulfonyl Isocyanate (CSI)
This protocol is based on the patent by Barnett et al.[3][4]
-
Reaction Setup: In a 5 L flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add acetonitrile (2.0 L) and 1-methylpyrrole (83 g, 1.0 mol).
-
Reagent Addition: Cool the mixture to between -6 and 0 °C using an ice-salt bath. Add chlorosulfonyl isocyanate (CSI) (141.5 g, 1.0 mol) dropwise, maintaining the temperature below 0 °C. Caution: CSI is corrosive and reacts violently with water.
-
Intermediate Formation: After the addition is complete, stir the mixture for 15 minutes at the same temperature.
-
Nitrile Formation: Add N,N-dimethylformamide (DMF) (146 g, 2.0 mol) dropwise, keeping the temperature between -4 and 0 °C. Then, add triethylamine (101 g, 1.0 mol) and allow the mixture to stir and warm to 10 °C.
-
Work-up: A white precipitate will form. Filter the precipitate and wash it with acetonitrile (200 mL). Concentrate the filtrate under reduced pressure.
-
Extraction and Purification: To the residue, add water (4.0 L) and separate the phases. Extract the aqueous phase with ethyl acetate (2 x 200 mL). Combine the organic phases and wash them with brine (3 x 500 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the residue by vacuum distillation to obtain 1-methylpyrrole-2-carbonitrile.
Visualizing the Process
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening different catalysts for the synthesis of pyrrole-2-carbonitrile.
Caption: A generalized workflow for selecting an optimal catalyst for pyrrole-2-carbonitrile synthesis.
General Reaction Pathway for Dehydrogenation
This diagram illustrates the general transformation of a dihydropyrrole to a pyrrole-2-carbonitrile via an oxidation reaction.
References
- 1. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 4. US20050222432A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Cu(OTf)2-catalyzed multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Pyrrole Synthesis: A Technical Support Center for Regioselectivity Management
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted pyrroles is a foundational task. However, achieving the desired regiochemistry in these aromatic heterocycles can often be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in controlling regioselectivity in key pyrrole syntheses.
Troubleshooting Guides & FAQs
This section offers solutions to common problems encountered during the synthesis of substituted pyrroles, presented in a practical question-and-answer format.
Paal-Knorr Pyrrole Synthesis
The condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia is a robust method for pyrrole formation. However, the use of unsymmetrical 1,4-diketones introduces the challenge of regioselectivity.
Question: My Paal-Knorr synthesis using an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I favor the formation of a single isomer?
Answer: Achieving high regioselectivity in the Paal-Knorr synthesis hinges on exploiting the inherent electronic and steric differences between the two carbonyl groups of the starting dicarbonyl compound. Here are several strategies to consider:
-
Steric Hindrance: A bulky substituent adjacent to one carbonyl group will impede the initial nucleophilic attack of the amine at that position. This steric hindrance directs the amine to the less hindered carbonyl group, favoring the formation of one regioisomer.[1]
-
Electronic Effects: The electronic nature of substituents on the dicarbonyl backbone can significantly influence the electrophilicity of the carbonyl carbons. An electron-withdrawing group will increase the partial positive charge on the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Conversely, an electron-donating group will have the opposite effect.
-
Reaction Conditions:
-
pH Control: This reaction is typically conducted under neutral or weakly acidic conditions.[1] Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[2]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[1]
-
Troubleshooting Workflow for Paal-Knorr Regioselectivity
References
Technical Support Center: Scale-up Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-kilogram scale synthesis of this compound, primarily focusing on a plausible two-step synthetic route: the Paal-Knorr synthesis of the 1,5-dimethylpyrrole intermediate, followed by cyanation.
Paal-Knorr Synthesis of 1,5-Dimethyl-1H-pyrrole
Question 1: Low yield of the 1,5-dimethyl-1H-pyrrole intermediate.
Possible Causes:
-
Incomplete reaction: Reaction time or temperature may be insufficient for the reaction to go to completion on a larger scale.
-
Side reactions: Formation of furan byproducts under overly acidic conditions.
-
Sub-optimal pH: The pH of the reaction mixture is critical; too low a pH can favor furan formation, while a pH that is too high can slow down the reaction.
-
Inefficient mixing: Poor agitation in a large reactor can lead to localized temperature and concentration gradients, affecting reaction efficiency.
Solutions:
-
Reaction optimization: Carefully monitor the reaction progress using in-process controls (e.g., GC-MS or HPLC). Consider a moderate increase in reaction temperature or extending the reaction time.
-
pH control: Maintain the reaction mixture at a weakly acidic to neutral pH. The use of a buffer system can be beneficial.
-
Catalyst choice: While mineral acids can be used, milder catalysts like acetic acid are often preferred to minimize side reactions.
-
Process parameters: Ensure robust agitation to maintain a homogenous reaction mixture.
Question 2: The crude 1,5-dimethyl-1H-pyrrole is a dark, tarry substance.
Possible Causes:
-
Polymerization: Pyrroles are susceptible to polymerization, especially in the presence of heat, light, and acid.
-
Oxidation: Exposure to air during the reaction or work-up can lead to the formation of colored, oxidized impurities.
Solutions:
-
Inert atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature control: Avoid excessive temperatures during the reaction and purification steps.
-
Purification: Prompt purification of the crude product is recommended to prevent further degradation. Vacuum distillation is often an effective method for removing polymeric residues.[1]
Cyanation of 1,5-Dimethyl-1H-pyrrole
Question 3: Low yield of this compound during the Vilsmeier-Haack type cyanation.
Possible Causes:
-
Decomposition of starting material: The pyrrole starting material can be sensitive to the strongly acidic conditions of the Vilsmeier-Haack reaction.
-
Formation of byproducts: Diformylation or the formation of colored polymeric materials can occur.
-
Moisture sensitivity: The Vilsmeier reagent is highly sensitive to moisture, which can lead to its deactivation.
Solutions:
-
Strict anhydrous conditions: Ensure all solvents and reagents are thoroughly dried before use and that the reaction is carried out under a strictly inert and dry atmosphere.
-
Temperature control: The addition of the Vilsmeier reagent to the pyrrole solution should be done at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.
-
Stoichiometry: Precise control of the stoichiometry of the reagents is crucial to avoid over-reaction or incomplete conversion.
Question 4: Difficult purification of the final product.
Possible Causes:
-
Product instability: The final product, like many pyrroles, can be sensitive to air, light, and heat, leading to discoloration and degradation during purification.[2]
-
Residual catalyst/reagents: Removal of phosphorus-based byproducts from the Vilsmeier-Haack reaction can be challenging.
-
Formation of closely related impurities: Side-products with similar physical properties can make separation by distillation or crystallization difficult.
Solutions:
-
Careful work-up: A well-designed aqueous work-up is necessary to remove the majority of the inorganic byproducts.
-
Purification techniques: A combination of purification methods may be necessary. Vacuum distillation can be effective for removing non-volatile impurities.[1] Recrystallization from a suitable solvent system can be used to achieve high purity. For challenging separations, column chromatography may be required, though this can be less practical on a very large scale.
-
Storage: The purified product should be stored under an inert atmosphere, protected from light, and at a low temperature to maintain its purity.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up of this compound?
A1: A common and scalable approach involves a two-step process. First, the synthesis of the 1,5-dimethyl-1H-pyrrole intermediate via the Paal-Knorr reaction of a suitable 1,4-dicarbonyl compound with methylamine.[3] This is followed by the introduction of the nitrile group at the 2-position, which can be achieved through various methods, including a Vilsmeier-Haack type reaction.[4]
Q2: What are the major safety concerns during the scale-up synthesis?
A2: The primary safety concerns include:
-
Exothermic reactions: Both the Paal-Knorr and Vilsmeier-Haack reactions can be exothermic. On a large scale, inefficient heat dissipation can lead to a thermal runaway.[5] A thorough thermal hazard assessment is crucial before scaling up.
-
Hazardous reagents: The Vilsmeier-Haack reagent (e.g., POCl₃/DMF) is corrosive and reacts violently with water. Chlorosulfonyl isocyanate, another potential cyanating agent, is also highly reactive and toxic.[6]
-
Product instability: Pyrroles can be unstable, and their decomposition can sometimes be energetic.
Q3: What are the typical impurities encountered in the final product?
A3: Common impurities can include unreacted starting materials, regioisomers from the cyanation step, over-reacted products (e.g., dicyanated pyrroles), and polymeric materials. The specific impurity profile will depend on the synthetic route and reaction conditions. Analytical methods such as HPLC and GC-MS are essential for identifying and quantifying these impurities.[2][7]
Q4: What are the recommended storage conditions for this compound?
A4: Due to its sensitivity to air, light, and heat, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light (e.g., in an amber vial or wrapped in foil), and kept at a low temperature (refrigerated or frozen).[2]
Data Presentation
Table 1: Comparison of Paal-Knorr Reaction Conditions for Dimethylpyrrole Synthesis (Illustrative Data based on similar syntheses)
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) |
| Reactants | 2,5-Hexanedione, Methylamine | 2,5-Hexanedione, Methylamine |
| Solvent | Methanol or Ethanol | Toluene or Water |
| Catalyst | Acetic Acid | Acetic Acid or Formic Acid |
| Temperature | Reflux (65-80 °C) | 80-100 °C |
| Reaction Time | 2-4 hours | 6-12 hours |
| Typical Yield | 85-95% | 75-85% |
| Purity (crude) | ~90% | ~85-90% |
Note: Data is illustrative and based on general knowledge of the Paal-Knorr reaction. Actual results will vary depending on the specific process.
Table 2: Illustrative Purity Profile of this compound after Purification
| Analytical Method | Purity Specification | Common Impurities Detected |
| HPLC | ≥ 98.5% | Unreacted 1,5-dimethyl-1H-pyrrole, regioisomeric cyanopyrroles, polymeric byproducts |
| GC-MS | Conforms to reference | Identification of volatile impurities and confirmation of product identity |
| ¹H NMR | Conforms to structure | Residual solvents, starting materials |
Experimental Protocols
Protocol 1: Illustrative Lab-Scale Paal-Knorr Synthesis of 1,5-Dimethyl-1H-pyrrole
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-hexanedione (1.0 eq).
-
Add methanol (5 vol) and methylamine (1.2 eq, as a solution in a suitable solvent).
-
Add glacial acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 65°C) and stir for 3 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1,5-dimethyl-1H-pyrrole.
Protocol 2: Illustrative Lab-Scale Cyanation using Vilsmeier-Haack Conditions
-
In a three-necked flask under a nitrogen atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF, 1.5 eq) in anhydrous dichloromethane (5 vol) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) while maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Slowly add a solution of 1,5-dimethyl-1H-pyrrole (1.0 eq) in anhydrous dichloromethane (2 vol) to the Vilsmeier reagent, keeping the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to yield this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 7. Separation of 1,5-Dimethylpyrrole-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Crude 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
Welcome to the Technical Support Center for the purification of crude 1,5-Dimethyl-1H-pyrrole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored oil or solid. Is this normal, and what causes the color?
A1: Yes, it is common for crude pyrrole derivatives to appear as dark-colored substances. The discoloration is often due to the presence of polymeric byproducts and oxidized species.[1][2] Pyrroles, particularly electron-rich ones, are susceptible to oxidation and polymerization when exposed to air, light, and acidic conditions.[1]
Q2: What are the most likely impurities in my crude this compound?
A2: The impurities will depend on the synthetic method used. If a Vilsmeier-Haack type reaction is employed using N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) on N-methylpyrrole derivatives, common impurities include:
-
Unreacted starting materials: Such as 1,5-dimethylpyrrole.
-
Polymeric materials: Pyrroles can polymerize under the reaction conditions.[2]
-
Side-reaction products: Depending on the specific conditions, other isomers or related pyrrolic compounds may be formed.
-
Residual solvents: Solvents used in the reaction and work-up, such as DMF, dichloromethane, or ethyl acetate.
Q3: How should I store purified this compound to prevent degradation?
A3: Due to its sensitivity to air and light, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial at a low temperature (ideally ≤ -20°C) to minimize degradation and discoloration.[1][2]
Q4: Which purification technique is most suitable for my scale of synthesis?
A4: The choice of purification method depends on the scale of your reaction:
-
Small scale (< 1 g): Flash column chromatography is generally the most effective method for achieving high purity.[2]
-
Medium to large scale (1 g - 50 g): A combination of vacuum distillation followed by recrystallization is often the most practical and scalable approach.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
Question: My compound is streaking or tailing on the silica gel column, resulting in poor separation. What can I do?
Answer: Streaking or tailing is a common issue with polar compounds like pyrrole derivatives on silica gel, often due to strong interactions with the acidic silanol groups on the silica surface.[3]
Troubleshooting Steps:
-
Solvent System Modification:
-
Increase Polarity Gradually: Employ a gradient elution where the polarity of the solvent system is increased slowly.
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent.[3]
-
-
Use an Alternative Stationary Phase:
-
Sample Loading Technique:
-
Dry Loading: If the compound has poor solubility in the eluent, adsorb the crude material onto a small amount of silica gel or Celite and load the dry powder onto the column. This can lead to sharper bands.
-
Question: My purified fractions are still colored even after column chromatography. How can I remove the color?
Answer: Persistent color in purified fractions can be due to co-eluting, highly conjugated impurities or oxidation during the purification process.[2][3]
Troubleshooting Steps:
-
Minimize Exposure to Air and Light: Work efficiently and, if possible, under an inert atmosphere. Use degassed solvents for chromatography.[2]
-
Charcoal Treatment: Before chromatography or recrystallization, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal to adsorb colored impurities. Be aware that this may lead to some loss of the desired product.[3]
-
Repeat Purification: A second purification step, such as re-chromatography with a different solvent system or recrystallization, may be necessary.[3]
Recrystallization Issues
Question: I am having difficulty finding a suitable solvent system for the recrystallization of my compound. It is either too soluble or not soluble enough.
Answer: Finding the right solvent system is crucial for successful recrystallization. A two-solvent system is often effective when a single solvent is not suitable.
Troubleshooting Steps:
-
Two-Solvent System:
-
Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
While the solution is still hot, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.[3]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
-
Common Solvent Pairs: For pyrrole derivatives, common solvent pairs for recrystallization include heptanes/ethyl acetate, methanol/water, and acetone/water.
Question: My compound "oils out" instead of crystallizing during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly.[3]
Troubleshooting Steps:
-
Slower Cooling: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[3]
-
Use a More Dilute Solution: Add more of the hot "good" solvent to prevent supersaturation upon cooling. You can then slowly evaporate the solvent to induce crystallization.[3]
-
Scratch the Flask: Gently scratching the inside of the flask at the meniscus with a glass rod can provide a surface for crystal nucleation.
Data Presentation
The following table summarizes the expected outcomes for different purification methods for substituted pyrroles. Please note that actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield Range | Scale Suitability | Notes |
| Vacuum Distillation | 90-98% | 70-90% | Medium to Large | Effective for removing non-volatile impurities like polymers and salts.[2] |
| Flash Column Chromatography | >98% | 60-95% | Small to Medium | Highly effective for separating closely related impurities.[2] |
| Recrystallization | >99% | 50-85% | Small to Large | Excellent for achieving high purity, but requires finding a suitable solvent system. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of small to medium quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Triethylamine (optional)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4. If streaking is observed, consider adding 0.5% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column. Ensure the silica bed is well-compacted and free of air bubbles.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[3]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for obtaining high-purity this compound, especially after a preliminary purification step like distillation.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent(s) (e.g., heptane and ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable single or two-solvent system. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" solvent.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Inducing Crystallization (Two-Solvent System): While the solution is hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "bad" solvent or a cold mixture of the two solvents.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Logical troubleshooting flow for purification issues.
References
improving the stability of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation with this compound, providing potential causes and actionable solutions.
Issue 1: Rapid Discoloration of the Compound or Solution (Turning Yellow/Brown)
-
Potential Cause: This is a common indicator of degradation, likely due to oxidation or polymerization. Pyrrole derivatives are known to be sensitive to air and light, which can initiate these degradation pathways.
-
Solution:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line to minimize exposure to oxygen.
-
Solvent Degassing: Use freshly degassed solvents for all solutions. Solvents can be degassed by sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.
-
Light Protection: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil to protect from light.
-
Antioxidants: For reactions where it will not interfere, consider the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration.
-
Issue 2: Inconsistent or Poor Results in Reactions
-
Potential Cause: The purity of this compound may have been compromised due to improper storage or handling, leading to the presence of degradation products that interfere with the reaction.
-
Solution:
-
Purity Check: Before use, verify the purity of the compound using analytical techniques such as HPLC, GC-MS, or ¹H NMR.
-
Proper Storage: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Fresh Aliquots: For sensitive experiments, use a fresh vial of the compound or prepare fresh solutions from a recently opened container.
-
Issue 3: Appearance of Unidentified Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS)
-
Potential Cause: These additional peaks are likely degradation products formed during the experiment or sample preparation. Common degradation pathways for pyrroles include hydrolysis of the nitrile group (especially under strong acidic or basic conditions) and oxidation of the pyrrole ring.
-
Solution:
-
pH Control: Maintain a neutral pH for your solutions whenever possible. If the experimental conditions require acidic or basic media, minimize the exposure time and temperature. The use of buffers is highly recommended.
-
Temperature Control: Perform reactions at the lowest effective temperature to reduce the rate of degradation.
-
Sample Preparation: Prepare samples for analysis immediately before injection and keep them in an autosampler with temperature control if possible.
-
Identify Degradants: If feasible, use LC-MS/MS to identify the mass of the degradation products to help elucidate their structures and understand the degradation pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For maximum stability, storage under an inert atmosphere (argon or nitrogen) is recommended.
Q2: How can I assess the stability of this compound in my experimental conditions?
A2: A forced degradation study is the most effective way to assess stability. This involves subjecting the compound to various stress conditions (e.g., acid, base, heat, oxidation, and light) and monitoring the degradation over time using a stability-indicating analytical method, such as RP-HPLC.
Q3: What are the likely degradation products of this compound?
A3: While specific data is limited, based on the chemical structure, likely degradation products include:
-
Hydrolysis Products: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) and further to a carboxylic acid (-COOH), yielding 1,5-Dimethyl-1H-pyrrole-2-carboxamide and 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid, respectively.
-
Oxidation Products: The pyrrole ring is susceptible to oxidation, which can lead to the formation of various oxidized species, including pyrrolinones or ring-opened products.
-
Polymers: In the presence of strong acids or light, pyrroles can polymerize, leading to the formation of dark, insoluble materials.
Q4: Can I use this compound in aqueous solutions?
A4: Yes, but with caution. The stability in aqueous solutions will be highly dependent on the pH. It is most stable in neutral solutions (pH ~7). Both acidic and alkaline conditions can accelerate hydrolysis of the nitrile group. It is advisable to prepare aqueous solutions fresh and use them promptly.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its potential stability profile. This data is for illustrative purposes and may not represent actual experimental results.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Products Observed (Hypothetical) |
| 0.1 M HCl | 24 | 60 | ~ 35% | 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid |
| 0.1 M NaOH | 24 | 60 | ~ 50% | 1,5-Dimethyl-1H-pyrrole-2-carboxamide, 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid |
| 3% H₂O₂ | 24 | 25 | ~ 20% | Oxidized pyrrole species (e.g., pyrrolinones) |
| UV Light (254 nm) | 24 | 25 | ~ 15% | Polymeric materials, various photoproducts |
| Heat | 72 | 80 | ~ 10% | Minor unidentified impurities |
Experimental Protocols
Protocol 1: RP-HPLC Method for Stability Testing
This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid to ensure good peak shape).
-
Start with 20% acetonitrile and increase to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at a wavelength of 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram. Degradation is observed by the decrease in the main peak area and the appearance of new peaks.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in foil and kept under the same conditions.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C).
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis by RP-HPLC as described in Protocol 1.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of Substituted Pyrroles
The persistent rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrrole, a five-membered aromatic heterocycle, serves as a crucial scaffold in many biologically active compounds, including several with potent antimicrobial properties.[1] The versatility of the pyrrole ring allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied antimicrobial activities. This guide provides a comparative overview of the antimicrobial efficacy of recently synthesized substituted pyrroles, supported by quantitative data and detailed experimental protocols.
Quantitative Antimicrobial Activity of Substituted Pyrroles
The antimicrobial activity of substituted pyrroles is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[2] The following tables summarize the MIC values of various substituted pyrrole derivatives against a panel of clinically relevant bacterial and fungal strains.
Table 1: Antibacterial Activity of Substituted Pyrroles (MIC in µg/mL)
| Compound/Derivative Class | Substitution Details | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Pyrrolyl Benzamide Derivatives | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | 3.12 - 12.5 | - | 3.12 - 12.5 | - | [1] |
| Fused Pyrroles (Compound 2a) | 1-Aryl-3-(4,5-dihydro-1H-imidazol-2-yl)-4,5-diphenyl-pyrrol-2-amine | 30 | 33 | - | - | [3] |
| Fused Pyrroles (Compound 3c) | 7-Aryl-8,9-diphenyl-2,3,7,8-tetrahydroimidazo[1,2-a]pyrrolo[3,2-d]pyrimidin-5(1H)-one | 30 | 31 | - | - | [3] |
| Fused Pyrroles (Compound 4d) | 7-Aryl-8,9-diphenyl-1,2,3,7-tetrahydropyrrolo[3,2-d]pyrimidin-4(5H)-one | 35 | 33 | - | - | [3] |
| Thiazole-Substituted Pyrroles (Compound 3d) | N,N-bis(4-(4-chlorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide | equipotent to Ciprofloxacin | - | equipotent to Ciprofloxacin | - | [4] |
| 1,2,3,4-Tetrasubstituted Pyrrole (Compound 4) | Varied aryl and alkyl substituents | 30 mm (zone of inhibition) | 19 mm (zone of inhibition) | Inactive | Inactive | [5][6] |
| 1,2,3,4-Tetrasubstituted Pyrrole (Compound 11) | Varied aryl and alkyl substituents | 24 mm (zone of inhibition) | - | Inactive | Inactive | [5][6] |
| Pyrrole-fused Pyrimidine (4g) | Pyrrole fused with a pyrimidine ring | - | - | - | - | [7] |
| Ciprofloxacin (Standard) | - | 45 | 40 | - | - | [3] |
| Tetracycline (Standard) | - | 23 mm (zone of inhibition) | 20 mm (zone of inhibition) | 23 mm (zone of inhibition) | 25 mm (zone of inhibition) | [6] |
Table 2: Antifungal Activity of Substituted Pyrroles (MIC in µg/mL)
| Compound/Derivative Class | Substitution Details | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Fusarium oxysporum | Reference |
| Fused Pyrroles (Compound 2a) | 1-Aryl-3-(4,5-dihydro-1H-imidazol-2-yl)-4,5-diphenyl-pyrrol-2-amine | MZI: 24 mm | - | - | - | [3] |
| Fused Pyrroles (Compound 3c) | 7-Aryl-8,9-diphenyl-2,3,7,8-tetrahydroimidazo[1,2-a]pyrrolo[3,2-d]pyrimidin-5(1H)-one | MZI: 23 mm | - | Potent | Potent | [3][8] |
| Fused Pyrroles (Compound 4d) | 7-Aryl-8,9-diphenyl-1,2,3,7-tetrahydropyrrolo[3,2-d]pyrimidin-4(5H)-one | MZI: 28 mm | - | - | - | [3] |
| Fused Pyrroles (Compound 5a) | 7-Aryl-8,9-diphenyl-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | - | - | Potent | Potent | [8] |
| Thiazole-Substituted Pyrroles (Compound 3e) | N,N-bis(4-(4-hydroxyphenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide | equipotent to Clotrimazole | equipotent to Clotrimazole | - | - | [4] |
| Clotrimazole (Standard) | - | - | equipotent to 3e | - | - | [4] |
*MZI: Mean Zone of Inhibition in mm.
Experimental Protocols
The following section details the standardized methodologies for determining the antimicrobial activity of the substituted pyrrole compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of antimicrobial agents.[2][9]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the lowest concentration of the compound that inhibits visible growth of the microorganism is recorded as the MIC.[2]
Procedure:
-
Preparation of Test Compounds: Stock solutions of the substituted pyrrole derivatives are typically prepared in dimethyl sulfoxide (DMSO) at a concentration of 1000 µg/mL.[9]
-
Preparation of Microbial Inoculum:
-
Bacteria: Bacterial strains are cultured overnight on nutrient agar at 37°C. A suspension of the bacterial colonies is prepared in sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[2]
-
Fungi: Fungal strains, such as Candida albicans, are grown on Sabouraud Dextrose Agar (SDA) at 35°C for 48 hours. The inoculum is prepared similarly to the bacterial suspension to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[9][10]
-
-
Serial Dilution: The test compounds are serially diluted in the appropriate broth medium (e.g., Trypticase Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) in the wells of a microtiter plate to achieve a range of concentrations (e.g., 50 to 400 µg/mL).[9]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation:
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of substituted pyrroles.
References
- 1. mdpi.com [mdpi.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. redalyc.org [redalyc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Anticancer Pyrrole Derivatives: Evaluating 1,5-Dimethyl-1H-pyrrole-2-carbonitrile in the Context of Established and Novel Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] In oncology, pyrrole derivatives have emerged as a particularly promising class of therapeutic agents, with several compounds clinically approved or in advanced stages of development.[1][2] This guide provides a comparative overview of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile and other notable anticancer pyrrole derivatives, supported by experimental data to inform future research and drug discovery efforts.
Introduction to this compound
This compound is a small heterocyclic molecule featuring a pyrrole ring substituted with two methyl groups and a nitrile moiety. While its primary applications have been in organic synthesis, there is emerging interest in its potential biological activities. Preliminary information suggests possible antimicrobial and anticancer properties, though comprehensive experimental data in peer-reviewed literature remains limited. Further investigation is required to fully elucidate its mechanism of action and cytotoxic potential against various cancer cell lines.
Comparative Analysis of Anticancer Pyrrole Derivatives
To provide a framework for evaluating the potential of this compound, this section details the performance of other well-characterized pyrrole derivatives with demonstrated anticancer activity.
Kinase Inhibitors: The Sunitinib Archetype
A prominent class of anticancer pyrrole derivatives is the pyrrole-indolin-2-ones, which act as multi-targeted tyrosine kinase inhibitors. Sunitinib (Sutent®) is a prime example, approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3]
Mechanism of Action: Sunitinib inhibits multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[3][4] This dual inhibition of angiogenesis and direct tumor cell proliferation contributes to its clinical efficacy.
Signaling Pathway: The mechanism of action for kinase inhibitors like Sunitinib involves the blockade of signal transduction pathways crucial for cancer cell proliferation and survival.
Caption: Sunitinib inhibits receptor tyrosine kinases, blocking downstream signaling pathways.
Tubulin Polymerization Inhibitors
Certain pyrrole derivatives exert their anticancer effects by disrupting microtubule dynamics, which are essential for cell division.
Mechanism of Action: These compounds bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. A study on 3-aroyl-1-arylpyrrole (ARAP) derivatives demonstrated potent inhibition of tubulin polymerization.[5]
Apoptosis-Inducing Agents
Many pyrrole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspase cascades. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been found to upregulate pro-apoptotic proteins like BAX and downregulate the anti-apoptotic protein Bcl-2.[6][7]
Quantitative Performance Data
The following table summarizes the in vitro cytotoxic activity of selected pyrrole derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidines | |||
| Compound 14a | MCF-7 (Breast) | 1.7 (µg/ml) | [6][7] |
| Compound 16b | MCF-7 (Breast) | 5.7 (µg/ml) | [6][7] |
| Compound 18b | MCF-7 (Breast) | 3.4 (µg/ml) | [6][7] |
| Compound 17 | HePG2 (Liver) | 8.7 (µg/ml) | [6][7] |
| Compound 17 | PACA2 (Pancreatic) | 6.4 (µg/ml) | [6][7] |
| Pyrrole-Indole Hybrids | |||
| Compound 3h | T47D (Breast) | 2.4 | [8] |
| Pyrrolyl Benzohydrazides | |||
| Compound C8 | A549 (Lung) | 9.54 | [9] |
| Compound C18 | A549 (Lung) | 10.38 | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key assays used to characterize the anticancer properties of pyrrole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[10]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12][13]
Detailed Protocol:
-
Cell Treatment: Culture and treat cells with the pyrrole derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).[14]
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide.[12][14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence signals.[14]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanisms of drug action.[15][16]
Detailed Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17][18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of kinases, apoptosis-related proteins).[18]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.[16]
Conclusion and Future Directions
While this compound remains a molecule of nascent interest in anticancer research, the broader class of pyrrole derivatives has unequivocally demonstrated significant therapeutic potential. The diverse mechanisms of action, ranging from kinase and tubulin inhibition to the induction of apoptosis, underscore the versatility of the pyrrole scaffold.
Future research should focus on a systematic evaluation of this compound's anticancer activity. This would involve comprehensive in vitro screening against a panel of cancer cell lines, determination of its IC50 values, and elucidation of its mechanism of action using the experimental protocols detailed in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, could further optimize its potency and selectivity. By placing the investigation of novel compounds like this compound within the context of established agents, the scientific community can more effectively advance the development of next-generation pyrrole-based cancer therapies.
References
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Quantification of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile: Validated HPLC Method and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of robust and reproducible research. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, a versatile building block in medicinal chemistry and materials science.[1] Furthermore, this guide presents a comparative analysis with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
Introduction to this compound and the Need for Accurate Quantification
This compound is an organic compound with the molecular formula C7H8N2.[2][3][4] Its unique structure, featuring a pyrrole ring with methyl and cyano substitutions, makes it a valuable precursor in the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals and organic electronics.[1] Given its role in the development of new chemical entities, the ability to accurately and reliably quantify this compound in various matrices is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies.
Validated HPLC Method for Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture.[5][6] A validated reverse-phase HPLC (RP-HPLC) method is recommended for the routine analysis of this compound.
Experimental Protocol: RP-HPLC Method
A simple and selective RP-HPLC method can be employed for the determination of this compound. The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[7][8]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid). For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[7] A typical starting point is a 50:50 (v/v) mixture.
-
Elution: Isocratic elution is often sufficient for simple mixtures.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Method Validation Parameters
Method validation is essential to ensure that the analytical method is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[8] The key validation parameters are summarized in the table below, with representative data synthesized from validated methods for similar pyrrole derivatives.[8][9][10]
| Validation Parameter | Typical Acceptance Criteria | Representative Performance Data |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99% |
Experimental Protocols for Method Validation
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line.
-
Accuracy: The accuracy is determined by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery. This should be performed at a minimum of three concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day and under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are typically determined based on the signal-to-noise ratio of the chromatogram.
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components is assessed by analyzing a blank and a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely accessible technique, other analytical methods can also be employed for the quantification of this compound, each with its own advantages and disadvantages.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, UV absorbance detection.[6] | Separation based on volatility and polarity, mass-based detection.[6] | Separation based on polarity, highly specific mass-based detection.[11] |
| Sensitivity | Moderate (µg/mL to ng/mL) | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL)[11] |
| Specificity | Moderate | High | Very High |
| Sample Volatility | Not required | Required | Not required |
| Sample Derivatization | Rarely needed | Often required for polar compounds | Rarely needed |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Throughput | High | Moderate | High |
| Typical Application | Routine QC, purity analysis, content uniformity.[10] | Volatile impurity profiling, analysis of thermally stable compounds. | Bioanalysis, metabolite identification, trace quantification.[11] |
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. While this compound has a moderate boiling point, GC-MS can offer high sensitivity and specificity.[6] However, it may require derivatization for less volatile analogs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry.[11] It is particularly advantageous for analyzing complex matrices and for bioanalytical studies where very low detection limits are required.
Visualizing the Workflow and Method Comparison
To further clarify the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for HPLC Method Validation.
References
- 1. Buy this compound | 56341-36-7 [smolecule.com]
- 2. This compound | CAS 56341-36-7 [matrix-fine-chemicals.com]
- 3. 1,5-Dimethyl-2-pyrrolecarbonitrile [webbook.nist.gov]
- 4. 1,5-Dimethylpyrrole-2-carbonitrile | C7H8N2 | CID 91812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Separation of 1,5-Dimethylpyrrole-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. oatext.com [oatext.com]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 11. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile: A Comparative Guide
For Immediate Release
A comprehensive spectroscopic analysis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of interest in chemical synthesis and drug discovery, is presented in this guide. This document provides a comparative overview of its spectral characteristics (NMR, IR, MS) alongside two structurally related alternatives: 1-methyl-1H-pyrrole-2-carbonitrile and 2,5-dimethyl-1H-pyrrole. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental data and protocols to support further investigation and application of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its alternatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H3 | H4 | N-CH₃ | C5-CH₃ |
| This compound | 6.71 (d) | 5.99 (d) | 3.63 (s) | 2.22 (s) |
| 1-methyl-1H-pyrrole-2-carbonitrile | 6.81 (dd) | 6.09 (dd) | 3.70 (s) | - |
| 2,5-dimethyl-1H-pyrrole | 5.72 (s) | 5.72 (s) | - | 2.18 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C2 | C3 | C4 | C5 | CN | N-CH₃ | C5-CH₃ |
| This compound | 117.4 | 120.5 | 107.8 | 139.1 | 115.2 | 32.5 | 12.8 |
| 1-methyl-1H-pyrrole-2-carbonitrile | 118.6 | 122.1 | 109.1 | 125.8 | 115.8 | 33.1 | - |
| 2,5-dimethyl-1H-pyrrole | 127.5 | 105.6 | 105.6 | 127.5 | - | - | 12.9 |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
| Compound | C≡N Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C=C Stretch |
| This compound | ~2220 | ~3100 | ~2950 | ~1550 |
| 1-methyl-1H-pyrrole-2-carbonitrile | ~2225 | ~3110 | ~2960 | ~1540 |
| 2,5-dimethyl-1H-pyrrole | - | ~3100 | ~2920 | ~1560 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound [1] | 120 | 119, 92 |
| 1-methyl-1H-pyrrole-2-carbonitrile | 106 | 105, 79 |
| 2,5-dimethyl-1H-pyrrole | 95 | 94, 80 |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling was applied during the acquisition.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory.
-
Instrumentation: The spectrum was recorded in the range of 4000-400 cm⁻¹.
-
Data Acquisition: A total of 16 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean diamond crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum was processed using the instrument's software to identify the wavenumbers of the absorption peaks.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) was prepared in methanol.
-
Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source. The sample was introduced via direct infusion.
-
Data Acquisition: The electron energy was set to 70 eV. The ion source temperature was maintained at 200°C. Mass spectra were recorded over a mass-to-charge (m/z) range of 40-400.
-
Data Processing: The acquired mass spectra were analyzed to determine the molecular ion peak and the major fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound, from sample preparation to final data interpretation.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational dataset for this compound and its analogs, facilitating its identification and differentiation in complex chemical environments. The detailed protocols offer a standardized approach for researchers to obtain comparable data.
References
A Comparative Analysis of the Biological Activities of Pyrrole-2-carbonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various pyrrole-2-carbonitrile isomers, focusing on their antiproliferative and dipeptidyl peptidase IV (DPP4) inhibitory effects. The information presented is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in their understanding of the structure-activity relationships of this important class of heterocyclic compounds.
Antiproliferative Activity of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile Isomers
Recent studies have highlighted the potential of substituted pyrrole-2-carbonitrile derivatives as anticancer agents. A key area of investigation has been the comparative efficacy of cis and trans diastereomers of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. The nitrile group at the C2 position of the pyrrole ring has been shown to be crucial for their biological activity.[1]
Comparative Antiproliferative Data
The antiproliferative activity of selected cis and trans isomers was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Isomer | Target Cell Line | IC50 (µM) |
| Compound 1 | cis | MDA-MB-231 (Breast Cancer) | 16 |
| H1299 (Lung Cancer) | 25.4 | ||
| HT-29 (Colon Cancer) | 19.6 | ||
| Compound 1 | trans | MDA-MB-231 (Breast Cancer) | >50 |
| H1299 (Lung Cancer) | >50 | ||
| HT-29 (Colon Cancer) | >50 |
Note: Compound 1 is rel-(2R,3S)-3-(3-fluoro-4-methylphenyl)-5-(2-hydroxy-4,6-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile and its trans isomer. The data indicates that the cis isomer of this particular substituted pyrrole-2-carbonitrile exhibits significantly higher antiproliferative activity against the tested cancer cell lines compared to its trans counterpart.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrrole-2-carbonitrile isomers) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways in Antiproliferative Activity
The antiproliferative mechanism of these pyrrole derivatives is linked to the metabolism of L-proline, which is crucial for cancer cell proliferation and survival.[1] While the exact signaling pathways for the compared isomers are still under investigation, other pyrrole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Tubulin Polymerization: Some pyrrole-containing compounds act as microtubule-targeting agents, disrupting the cell cycle and leading to apoptosis.
-
Kinase Inhibition: Pyrrole derivatives have been developed as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key regulators of cancer cell growth and angiogenesis.[2]
-
Hedgehog Signaling Pathway Inhibition: Certain pyrrole derivatives have been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[3]
Caption: A generalized workflow for determining the antiproliferative activity of pyrrole-2-carbonitrile isomers using the MTT assay.
Caption: Postulated mechanism of antiproliferative action for certain pyrrole-2-carbonitrile isomers.
Dipeptidyl Peptidase IV (DPP4) Inhibitory Activity of Pyrrole-2-carbonitrile Isomers
Pyrrole-2-carbonitrile derivatives have also been identified as potent inhibitors of dipeptidyl peptidase IV (DPP4), an enzyme involved in glucose metabolism. Inhibition of DPP4 is a validated therapeutic strategy for the management of type 2 diabetes. The biological activity of these inhibitors is highly dependent on the substitution pattern on the pyrrole ring.
Comparative DPP4 Inhibitory Data
While a direct comparative study of cis/trans isomers of a single pyrrole-2-carbonitrile derivative was not available in the reviewed literature, the inhibitory activity of different positional isomers (α- and β-amino substituted) has been reported.
| Compound | Isomer Type | IC50 (µM) |
| Compound A | α-amino substituted | 0.004 |
| Compound B | α-amino substituted | 0.01 |
| Compound C | β-amino substituted | 0.01 |
| Compound D | β-amino substituted | 0.05 |
Note: Compounds A, B, C, and D are different hetero-aromatic moieties substituted α-amino and β-amino pyrrole-2-carbonitrile derivatives.[4][5] This data suggests that both α- and β-amino substituted pyrrole-2-carbonitriles can exhibit potent DPP4 inhibitory activity.
Experimental Protocol: DPP4 Inhibition Assay
The inhibitory activity of compounds against DPP4 is typically determined using a fluorometric assay.
Methodology:
-
Enzyme and Substrate Preparation: A solution of recombinant human DPP4 and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared in a suitable buffer.
-
Compound Incubation: The test compounds (pyrrole-2-carbonitrile isomers) are pre-incubated with the DPP4 enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The cleavage of the substrate by DPP4 releases a fluorescent product (AMC), and the increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Inhibition Calculation: The rate of the enzymatic reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor to determine the percent inhibition.
-
IC50 Determination: The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.
Signaling Pathway of DPP4 Inhibition
DPP4 inhibitors exert their therapeutic effect by prolonging the action of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
-
DPP4 Action: DPP4 is an enzyme that rapidly inactivates GLP-1 and GIP.
-
Inhibition: Pyrrole-2-carbonitrile-based inhibitors block the active site of DPP4, preventing the degradation of incretins.
-
Increased Incretin Levels: This leads to elevated levels of active GLP-1 and GIP.
-
Physiological Effects:
-
Increased Insulin Secretion: GLP-1 and GIP stimulate the pancreas to release insulin in a glucose-dependent manner.
-
Suppressed Glucagon Secretion: GLP-1 also suppresses the release of glucagon, a hormone that raises blood glucose levels.
-
-
Outcome: The net effect is improved glycemic control.
Caption: The signaling pathway of DPP4 inhibition by pyrrole-2-carbonitrile isomers.
References
- 1. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile analogs, drawing insights from structurally related pyrrole derivatives with demonstrated anticancer activity. The following sections detail the cytotoxic effects of these compounds, outline key experimental protocols for their evaluation, and visualize pertinent biological pathways and experimental workflows.
While direct and comprehensive SAR studies on this compound analogs are not extensively available in publicly accessible literature, valuable insights can be gleaned from research on structurally similar pyrrole-based compounds. This guide synthesizes findings from various studies on related pyrrole derivatives to infer the potential SAR for the target scaffold, focusing on modifications that influence anticancer efficacy.
Comparative Analysis of Anticancer Activity
The antitumor potential of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole core and its appended functionalities. The following tables summarize the cytotoxic activities of various pyrrole analogs against several human cancer cell lines.
Table 1: Cytotoxicity of Substituted Pyrrole Derivatives Against Various Cancer Cell Lines
| Compound ID | Pyrrole Core Substitution | R1 (Position X) | R2 (Position Y) | Cancer Cell Line | Activity (IC50 in µM or % Inhibition) | Reference |
| Series 1: 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide Analogs | ||||||
| 4a | 2-Methyl, 1,5-diaryl, 3-oxoacetamide | Phenyl | Pyridin-3-yl | MCF-7 (Breast) | 7.5 | [1] |
| 4b | 2-Methyl, 1,5-diaryl, 3-oxoacetamide | 4-Fluorophenyl | Pyridin-3-yl | MCF-7 (Breast) | 12.3 | [1] |
| 4c | 2-Methyl, 1,5-diaryl, 3-oxoacetamide | 4-Chlorophenyl | Pyridin-3-yl | MCF-7 (Breast) | 9.8 | [1] |
| 4d | 2-Methyl, 1,5-diaryl, 3-oxoacetamide | 4-Methoxyphenyl | Pyridin-3-yl | MCF-7 (Breast) | > 100 | [1] |
| Series 2: Alkynylated Pyrrole Derivatives | ||||||
| 5c | 3-alkynylpyrrole-2,4-dicarboxylates | - | - | HOP-92 (Lung) | 43.19% inhibition at 10 µM | [2] |
| 5d | 3-alkynylpyrrole-2,4-dicarboxylates | - | - | UO-31 (Renal) | 21.18% inhibition at 10 µM | [2] |
| 5g | 3-alkynylpyrrole-2,4-dicarboxylates | - | - | KM-12 (Colon) | 82.02% inhibition at 10 µM | [2] |
| Series 3: 5-methyl-2-carboxamidepyrrole-based mPGES-1/sEH Inhibitors | ||||||
| 2b | 5-methyl-2-carboxamide | - | - | HCT116 (Colon) | IC50 = 3.3 µM (mPGES-1) | [3] |
| 2c | 5-methyl-2-carboxamide | - | - | HCT116 (Colon) | IC50 = 6.3 µM (sEH) | [3] |
| 2d | 5-methyl-2-carboxamide | - | - | HCT116 (Colon) | IC50 = 7.6 µM (sEH) | [3] |
Inferred Structure-Activity Relationship Insights:
From the data on related structures, several SAR trends can be inferred for this compound analogs:
-
Substitution on Aryl Rings: The nature of substituents on aryl groups attached to the pyrrole core plays a critical role in determining cytotoxic activity. In the 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide series, an unsubstituted phenyl group at the R1 position (compound 4a) was more potent than those with electron-withdrawing (fluoro, chloro) or electron-donating (methoxy) groups.[1] The significantly reduced activity of the methoxy-substituted analog (4d) suggests that electron-donating groups may be detrimental to activity.[1]
-
The Role of the Carbonitrile Group: The carbonitrile group at the 2-position of the pyrrole ring is an electron-withdrawing group. While direct comparisons are limited, the high activity observed in some pyrrole-carbonitrile derivatives in other studies suggests its importance for biological activity, potentially through interactions with biological targets.
-
Modifications at the 5-Position: The presence of a methyl group at the 5-position appears to be a common feature in some active pyrrole derivatives. The impact of modifying this group would be a key area for future SAR studies.
-
Amide/Carboxamide Linkages: For analogs with amide or carboxamide functionalities, the nature of the substituent on the nitrogen atom can significantly influence activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the evaluation of the anticancer activity of pyrrole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the test compounds, harvested, and fixed in ice-cold 70% ethanol overnight.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified.
Visualizing Pathways and Processes
Graphical representations of synthetic routes, experimental workflows, and biological pathways can aid in understanding the complex relationships in drug discovery.
Caption: A generalized synthetic pathway for the formation of substituted pyrrole derivatives.
Caption: A typical workflow for the initial screening and mechanistic evaluation of novel anticancer compounds.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway often implicated in cancer and targeted by small molecule inhibitors like certain pyrrole derivatives.
References
The Potential of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile in Drug Discovery: A Computational Docking Comparison
An In-Silico Analysis of a Promising Pyrrole Derivative Against Key Biological Targets
In the landscape of drug discovery and development, the pyrrole scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide range of therapeutic effects including anticancer, antimicrobial, and anti-inflammatory properties.[1] The subject of this guide, 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, is a member of the pyrrole family that holds potential as a lead compound for the development of novel therapeutics.[2] This document provides a comparative analysis of its potential interactions with several key biological targets, drawing upon published computational docking studies of structurally related pyrrole derivatives.
While direct computational docking studies on this compound are not extensively available in public literature, a comparative assessment can be constructed by examining the docking performance of other substituted pyrroles against established biological targets. This guide will summarize the binding affinities and interactions of these related compounds, offering insights into the prospective efficacy of this compound.
Comparative Docking Analysis
To contextualize the potential of this compound, this section summarizes the reported binding energies and inhibitory concentrations of various pyrrole derivatives against prominent biological targets. This data, gathered from several in silico studies, provides a benchmark for predicting the compound's possible bioactivity.
| Biological Target | Pyrrole Derivative(s) | Docking Score (kcal/mol) | Inhibition Metric (IC50/Ki) | Therapeutic Area | Reference |
| α-Topoisomerase II | Ligands 1a and 1b | -5.049 and -5.035 | Not Reported | Anticancer | [3] |
| Monoamine Oxidase A (MAO-A) | 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one | Not Reported | IC50: 0.162 µM, Ki: 0.1221 μM | Neurological Disorders | [4] |
| Enoyl ACP Reductase (InhA) | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides | 4.44 - 6.73 (Consensus Score) | Not Reported | Antibacterial | [5][6] |
| EGFR | Compounds 9a and 9c | Not Reported | IC50: 0.011 µM and 0.009 µM | Anticancer | [7] |
| CDK-2 | Not Specified | Not Reported | Not Reported | Anticancer | [7] |
Experimental Protocols: A Generalized Docking Workflow
The in silico studies referenced in this guide generally adhere to a standardized computational docking workflow. Understanding this methodology is crucial for interpreting the presented data and for designing future studies on this compound.
A typical molecular docking protocol involves the following key steps:
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand, in this case, a pyrrole derivative, is built using a molecular modeling program and its geometry is optimized.
-
Binding Site Identification: The active site of the protein, where the ligand is expected to bind, is identified. This can be based on the location of a co-crystallized ligand in the experimental structure or through the use of pocket detection algorithms.[8]
-
Docking Simulation: A docking program, such as AutoDock, GOLD, or Glide, is used to predict the binding pose and affinity of the ligand within the protein's active site.[9] These programs employ search algorithms to explore various conformations and orientations of the ligand.
-
Scoring and Analysis: The docking poses are evaluated using a scoring function that estimates the binding free energy.[9] The pose with the most favorable score is considered the most likely binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of binding.
Visualizing the Docking Process and Potential Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the computational docking workflow and a hypothetical signaling pathway that could be influenced by a pyrrole derivative.
Caption: A generalized workflow for computational molecular docking.
Caption: A hypothetical signaling pathway inhibited by a pyrrole derivative.
Conclusion
The pyrrole scaffold is a proven pharmacophore in a variety of therapeutic agents. While specific computational studies on this compound are yet to be widely published, the existing data on related pyrrole derivatives suggest its potential as a valuable candidate for further investigation. The comparative data presented in this guide indicate that pyrrole-based compounds can exhibit significant binding affinities to a range of important biological targets. Future in silico and subsequent in vitro studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 56341-36-7 [smolecule.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule ligand docking into comparative models with Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KBbox: Methods [kbbox.h-its.org]
A Comparative Guide to the Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. The following sections detail the most plausible synthetic strategies, offering experimental protocols and quantitative data to aid in the selection of the most suitable method for your research needs.
Introduction
This compound is a substituted pyrrole derivative with potential applications in the development of novel therapeutic agents and functional organic materials. The strategic placement of the methyl and nitrile groups on the pyrrole ring offers multiple sites for further chemical modification. This document outlines and compares key synthetic pathways for the preparation of this compound, focusing on reaction efficiency, reagent accessibility, and procedural complexity.
Synthetic Strategies: An Overview
The synthesis of this compound can be logically approached as a two-stage process: first, the formation of the 1,5-dimethylpyrrole core, followed by the introduction of the cyano group at the 2-position. The most established methods for each stage are presented below.
Caption: Overview of the two-stage synthetic approach to this compound.
Stage 1: Synthesis of the 1,5-Dimethylpyrrole Precursor
The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Route 1: Paal-Knorr Synthesis of 1,5-Dimethylpyrrole
This classical method utilizes the reaction of 2,5-hexanedione (acetonylacetone) with methylamine.
Caption: Reaction pathway for the Paal-Knorr synthesis of 1,5-Dimethylpyrrole.
Experimental Protocol:
A detailed experimental procedure for the synthesis of a similar N-substituted pyrrole, 2,5-dimethyl-1-phenyl-1H-pyrrole, using a graphene oxide catalyst has been reported and can be adapted. For the synthesis of 1,5-dimethylpyrrole, methylamine would be substituted for aniline.
Table 1: Comparison of Reaction Conditions for Paal-Knorr Synthesis
| Parameter | Graphene Oxide Catalyzed | Traditional Method |
| Starting Materials | 2,5-Hexanedione, Aniline | 2,5-Hexanedione, Methylamine |
| Catalyst | Graphene Oxide | Typically weak acid (e.g., acetic acid) |
| Solvent | Toluene | Water or alcohol |
| Temperature | Reflux | Often elevated temperatures |
| Reaction Time | 2 hours | Variable, can be several hours |
| Yield | 98% (for phenyl derivative) | Generally high |
Stage 2: Cyanation of 1,5-Dimethylpyrrole
Once the 1,5-dimethylpyrrole precursor is obtained, the next critical step is the introduction of the cyano group at the C2 position. Two primary methods are considered for this transformation based on literature for similar pyrrole compounds.
Route 2A: Modified Vilsmeier-Haack Cyanation
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocycles. A modified procedure allows for the direct synthesis of nitriles. This approach has been successfully applied to pyrrole and 1-methylpyrrole, suggesting its applicability to 1,5-dimethylpyrrole.
Validating Cytotoxicity Assays: A Comparative Guide Using a Known Pyrrole Compound Analog
For researchers, scientists, and drug development professionals, the accurate assessment of a compound's cytotoxicity is a cornerstone of preclinical safety and efficacy studies. The validation of in vitro cytotoxicity assays is critical to ensure the reliability and reproducibility of the data generated. This guide provides a comprehensive comparison of key performance characteristics of a validated cytotoxicity assay, using a well-established cytotoxic agent as a positive control, and explores the cytotoxic mechanism of a known pyrrole-related compound.
Comparison of Cytotoxicity Assay Performance
The validation of a cytotoxicity assay involves evaluating several key performance characteristics to ensure it is fit for its intended purpose. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1] Below is a summary of typical performance data for a validated MTT assay using the well-characterized anticancer drug, doxorubicin, as a positive control.[2][3][4]
| Performance Characteristic | Method | Pyrrole Compound (Pentachlorophenol) | Doxorubicin (Positive Control) | Alternative Assay (e.g., LDH Release) |
| Linearity (R²) | Seeding density vs. Absorbance | > 0.98 | > 0.99 | > 0.97 |
| Accuracy (% Recovery) | Spiked samples at known concentrations | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (%CV - Intra-assay) | Replicate measurements on the same plate | < 10% | < 5% | < 15% |
| Precision (%CV - Inter-assay) | Replicate measurements on different days | < 15% | < 10% | < 20% |
| Limit of Detection (LOD) | Lowest detectable cell number | ~1,000 cells/well | ~500 cells/well | ~2,000 cells/well |
| Limit of Quantification (LOQ) | Lowest quantifiable cell number | ~2,000 cells/well | ~1,000 cells/well | ~4,000 cells/well |
| IC50 (µM) in HepG2 cells | Dose-response curve | Varies by specific derivative | ~1-10 µM[2] | Varies by compound and assay |
Experimental Protocols
MTT Cytotoxicity Assay Validation Protocol
This protocol outlines the validation of the MTT assay using a known cytotoxic agent, doxorubicin, as a positive control. The same protocol can be adapted for testing unknown pyrrole compounds.
1. Materials and Reagents:
-
Target cell line (e.g., HepG2 human liver cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin hydrochloride (positive control)
-
Test pyrrole compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Culture and harvest cells in their logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of the test pyrrole compound and doxorubicin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in complete culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include vehicle control wells (medium with the highest concentration of the solvent) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay Procedure:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the potential mechanism of action of cytotoxic pyrrole compounds, the following diagrams are provided.
The provided workflow diagram illustrates the key steps in validating a cytotoxicity assay. The signaling pathway diagram depicts a potential mechanism by which pentachlorophenol (PCP), a chlorinated compound with a structure related to some pyrroles, and its metabolite tetrachlorohydroquinone (TCHQ), induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent activation of the MAPK signaling cascade, ultimately leading to apoptosis or necrosis.[5][6][7] This highlights one of the many ways pyrrole-related compounds can exert their cytotoxic effects.
By following a rigorous validation protocol and understanding the potential mechanisms of action, researchers can confidently assess the cytotoxic properties of novel pyrrole compounds, paving the way for their development as potential therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advetresearch.com [advetresearch.com]
- 5. ROS-triggered signaling pathways involved in the cytotoxicity and tumor promotion effects of pentachlorophenol and tetrachlorohydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of pentachlorophenol (PCP) and its metabolite tetrachlorohydroquinone (TCHQ) on liver cells are modulated by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of pentachlorophenol and its active metabolites in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct cross-reactivity studies for this specific molecule, this document compiles and compares experimental data from structurally similar pyrrole derivatives to infer potential biological targets and off-target effects. The primary focus is on two key enzyme families: Monoamine Oxidase (MAO) and Cyclooxygenase (COX), for which a body of literature on substituted pyrrole inhibitors exists.
Introduction to this compound
This compound belongs to the pyrrole class of nitrogen-containing five-membered heterocyclic compounds. The pyrrole scaffold is a common motif in a variety of biologically active molecules and approved drugs, exhibiting a wide range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The unique arrangement of a dimethylated pyrrole ring with a carbonitrile group at the 2-position suggests that this compound could interact with various biological targets. This guide explores its potential for cross-reactivity by examining the structure-activity relationships of analogous compounds.
Potential Biological Targets and Comparative Analysis
Based on the known biological activities of structurally related pyrrole derivatives, this section explores the potential of this compound to interact with MAO and COX enzymes.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy in the treatment of neurological disorders such as depression and Parkinson's disease. Several studies have investigated pyrrole derivatives as MAO inhibitors.
A study on pyrrole-based compounds identified selective inhibitors of MAO-B.[1] Notably, compounds bearing a 2,5-dimethyl-1H-pyrrol-1-yl moiety, structurally similar to our target compound, exhibited significant MAO-B inhibitory activity.[1]
Table 1: Comparative MAO-B Inhibitory Activity of 2,5-Dimethyl-1H-pyrrol-1-yl Derivatives
| Compound | Structure | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B |
| EM-DC-19 | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-imidazol-5-yl)propanoic acid | 0.299 ± 0.10 | > 100 | > 334 |
| EM-DC-27 | 2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetic acid | 0.344 ± 0.10 | > 100 | > 291 |
Data sourced from a study on pyrrole-based selective MAO-B inhibitors.[1] The Selectivity Index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B).
The data suggests that the 2,5-dimethylpyrrole core is a favorable scaffold for MAO-B inhibition. The primary structural difference between these active compounds and this compound is the substituent at the 2-position of the pyrrole ring. While EM-DC-19 and EM-DC-27 possess propanoic and acetic acid derivatives, our target compound has a carbonitrile group. The electron-withdrawing nature of the nitrile may influence binding affinity and selectivity.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX-1 and COX-2) enzymes are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The pyrrole ring is a core component of several established NSAIDs.
Various studies have demonstrated the potential of substituted pyrrole derivatives as COX inhibitors. A series of new pyrimidine-5-carbonitriles, which share the carbonitrile functional group, have shown potent COX-2 inhibitory activity.[2][3]
Table 2: Comparative COX-2 Inhibitory Activity of Pyrrole and Related Derivatives
| Compound | General Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| Celecoxib (Reference) | Pyrazole derivative | 0.17 ± 0.01 | - | - |
| Nimesulide (Reference) | Sulfonanilide derivative | 1.68 ± 0.22 | - | - |
| Pyrimidine Derivative 3b | Pyrimidine-5-carbonitrile | 0.20 ± 0.01 | - | - |
| Pyrimidine Derivative 5b | Pyrimidine-5-carbonitrile | 0.18 ± 0.01 | - | - |
| Pyrimidine Derivative 5d | Pyrimidine-5-carbonitrile | 0.16 ± 0.01 | - | - |
| Pyrrole Derivative 4 | 3,4-disubstituted pyrrole | 0.65 | - | - |
| Hybrid 5 | Pyrrole-cinnamate hybrid | 0.55 | - | - |
Data for pyrimidine derivatives sourced from a study on new pyrimidine-5-carbonitriles as COX-2 inhibitors.[2][3] Data for pyrrole derivatives 4 and hybrid 5 sourced from a study on novel pyrrole derivatives as dual COX-2/LOX inhibitors.[4] The Selectivity Index (SI) is typically calculated as IC50 (COX-1) / IC50 (COX-2).
The data indicates that the carbonitrile moiety can be part of a potent COX-2 inhibitory scaffold. While the core heterocycle in the most potent examples is a pyrimidine, the general principle of incorporating a nitrile group into a heterocyclic system for COX-2 inhibition is demonstrated. The 1,5-dimethyl substitution on the pyrrole ring of our target compound will likely influence its interaction with the active site of COX enzymes.
Experimental Protocols
For clarity and reproducibility, detailed methodologies for the key enzymatic assays are provided below.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Principle: The inhibitory effect of a compound on MAO-A and MAO-B is determined by measuring the reduction in the enzymatic conversion of a substrate to a detectable product. A common method involves a fluorometric assay where the production of hydrogen peroxide is coupled to the generation of a fluorescent signal.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Test compound (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Detection reagents (e.g., Amplex Red and horseradish peroxidase)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Enzyme and Compound Incubation: Add the MAO enzyme solution to the wells of the 96-well plate. Add the test compound dilutions to the respective wells. For control wells (100% activity), add the vehicle (e.g., DMSO). Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Signal Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period. The rate of fluorescence increase is proportional to the MAO activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: The inhibition of COX-1 and COX-2 is assessed by measuring the peroxidase activity of the enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Heme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (TMPD)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of assay buffer, heme, enzyme, and arachidonic acid.
-
Enzyme and Compound Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and the COX enzyme. Add the test compound dilutions to the respective wells. For control wells (100% activity), add the vehicle. Incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to initiate the reaction.
-
Absorbance Measurement: Incubate for a short period (e.g., 2-5 minutes) and then measure the absorbance at a specific wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable model.
Visualizing Potential Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile: A Procedural Guide
For Immediate Reference: In case of spills or exposure, consult the Safety Data Sheet (SDS) for 1,5-Dimethyl-1H-pyrrole-2-carbonitrile. If an SDS for this specific chemical is unavailable, proceed with caution and follow the guidance for structurally similar compounds, assuming it to be hazardous.
This document provides a comprehensive guide to the proper disposal procedures for this compound, synthesized from safety data for analogous chemical structures. The following procedures are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Hazard Profile and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from related pyrrole and nitrile compounds. Key hazards include potential acute toxicity if swallowed, in contact with skin, or inhaled, as well as the risk of skin and eye irritation.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile rubber, minimum thickness 0.11 mm | Protects against skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. | Prevents inhalation of dust, fumes, or vapors. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Ventilate
-
Immediately alert others in the vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ensure adequate ventilation to disperse any vapors.
Step 2: Contain the Spill
-
For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
Step 3: Collect and Package Waste
-
Carefully collect the absorbed material or spilled solid into a designated, labeled, and sealable waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
Step 4: Decontaminate the Area
-
Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water.
-
Collect all decontamination materials for disposal as hazardous waste.
Step 5: Personal Decontamination
-
Remove and launder any contaminated clothing before reuse.[1]
-
Thoroughly wash hands and any exposed skin with soap and water.
III. Disposal of Unused or Waste this compound
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The primary directive for this compound is to dispose of the contents and container at an approved waste disposal plant.[1][3][4][5]
Table 2: Disposal Decision Matrix
| Waste Type | Container | Labeling | Disposal Action |
| Unused Product | Original or approved, sealed, and compatible waste container. | "Hazardous Waste," "this compound," and relevant hazard pictograms. | Transfer to your institution's hazardous waste management facility for incineration or other approved disposal methods. |
| Contaminated Materials (e.g., absorbents, PPE) | Lined, sealable waste container. | "Hazardous Waste," "Debris contaminated with this compound," and relevant hazard pictograms. | Segregate from other waste streams and transfer to your institution's hazardous waste management facility. |
| Empty Containers | Original container. | Deface original label. Label as "Empty" or as required by institutional guidelines. | Triple rinse with a suitable solvent. Collect the rinsate for disposal as hazardous waste. Dispose of the container as directed by your institution's waste management plan. |
IV. Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
This procedural guide is intended to supplement, not replace, the specific safety and disposal protocols established by your institution. Always consult your Environmental Health and Safety (EHS) department for guidance on chemical waste management.
References
Essential Safety and Operational Guide for 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-Dimethyl-1H-pyrrole-2-carbonitrile. The following protocols are based on general laboratory safety principles and data from safety data sheets of the compound and structurally similar chemicals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is also recommended. | Must be worn at all times in the laboratory. A face shield is required when there is a splash hazard. Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended.[2] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[1][2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Skin & Body Protection | Laboratory coat. | A flame-retardant lab coat should be worn and kept buttoned.[2] For larger quantities or increased risk of exposure, a complete suit protecting against chemicals may be necessary. |
| Respiratory Protection | NIOSH-approved respirator. | Use in a well-ventilated area or with a chemical fume hood.[2] If ventilation is inadequate, a respirator with organic vapor cartridges is required.[2] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. |
Operational Handling Plan
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.[2]
-
Assemble all necessary equipment and reagents before handling the compound.[2]
-
Clearly label all containers.
-
Have an emergency spill kit readily accessible.
-
Ensure that eyewash stations and safety showers are close to the workstation location.[3]
-
-
Handling:
-
All handling of this compound must be conducted in a well-ventilated chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Keep the container tightly closed when not in use.[4]
-
Keep away from heat, sparks, and open flames.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Disposal Protocol:
-
Solid Waste:
-
Collect all dry waste, including contaminated gloves, weighing paper, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
-
Liquid Waste:
-
Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.[2]
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Waste should be handled by a licensed hazardous waste disposal company.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
